molecular formula C9H12N2O3 B2681955 ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate CAS No. 1235995-82-0

ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Cat. No.: B2681955
CAS No.: 1235995-82-0
M. Wt: 196.206
InChI Key: QVLCZGUYRLBNIG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate ( 1235995-82-0) is a high-value pyrazole-based building block for chemical synthesis and drug discovery. This compound features an oxoacetate functional group, making it a versatile precursor for the development of more complex heterocyclic systems. Research indicates that the 2-(pyrazol-4-yl)-1,3,4-oxadiazole scaffold is a core pharmacophore with demonstrated broad bioactivity, including significant potential as an antibacterial agent against virulent phytopathogenic bacteria . As such, this compound serves as a critical intermediate in the design and synthesis of novel active molecules, particularly in agricultural chemical discovery . The structural motif of pyrazole and its derivatives is considered "biologically privileged" and exists in many active pharmaceutical ingredients and agrochemicals due to its extensive pharmacological properties . Pyrazolone derivatives, a related class, are also known for a wide range of biological actions, underscoring the therapeutic relevance of the pyrazole ring . This compound is offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1-ethylpyrazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-11)8(12)9(13)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCZGUYRLBNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235995-82-0
Record name ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Compound Identification and Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1235995-82-0[1]
Molecular Formula C9H12N2O3[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=CN(C(=C1)C(=O)C(=O)OCC)CC
Physical Form Predicted: Solid
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible synthetic pathway can be devised based on established methodologies for the preparation of pyrazole derivatives and α-keto esters. A common and effective method involves the acylation of a pre-formed pyrazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 1-ethyl-1H-pyrazole.

  • Friedel-Crafts Acylation: The 1-ethyl-1H-pyrazole can be acylated at the C4 position using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the α-ketoacyl chloride moiety onto the pyrazole ring. The regioselectivity for the C4 position is generally favored in pyrazoles lacking substituents at this position.

  • Esterification: The resulting acyl chloride is then reacted with ethanol to yield the final product, this compound. This is a standard esterification reaction.

Synthetic Pathway 1-ethyl-1H-pyrazole 1-ethyl-1H-pyrazole Intermediate_Acyl_Chloride 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride 1-ethyl-1H-pyrazole->Intermediate_Acyl_Chloride 1. Oxalyl chloride, AlCl3 Final_Product This compound Intermediate_Acyl_Chloride->Final_Product 2. Ethanol

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized and hypothetical procedure. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Step 1: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride

  • To a stirred solution of 1-ethyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl chloride, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride from the previous step in an excess of anhydrous ethanol.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess ethanol under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazole H-3~8.0 - 8.2s-
Pyrazole H-5~7.8 - 8.0s-
Ethyl (-OCH₂CH₃)~4.3 - 4.5q~7.1
N-Ethyl (-NCH₂CH₃)~4.1 - 4.3q~7.3
N-Ethyl (-NCH₂CH₃)~1.4 - 1.6t~7.3
Ethyl (-OCH₂CH₃)~1.3 - 1.5t~7.1
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (keto)~185 - 190
C=O (ester)~160 - 165
Pyrazole C-3~140 - 145
Pyrazole C-5~135 - 140
Pyrazole C-4~115 - 120
Ethyl (-OC H₂CH₃)~62 - 65
N-Ethyl (-NC H₂CH₃)~45 - 50
N-Ethyl (-NCH₂C H₃)~14 - 16
Ethyl (-OCH₂C H₃)~13 - 15
Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic/Heteroaromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (α-keto ester)1750 - 1730 & 1700 - 1680Strong, two distinct bands
C=N stretch (Pyrazole)1580 - 1500Medium
C-O stretch (Ester)1300 - 1100Strong
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group from the pyrazole nitrogen (-CH₂CH₃, m/z = 29).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The α-keto ester functionality present in the target molecule is also a valuable pharmacophore. It can act as a reactive handle for further chemical modifications or as a key binding element to biological targets, such as enzymes.

Given these features, this compound represents a promising building block for the synthesis of novel bioactive molecules. Its potential applications in drug discovery could include:

  • Scaffold for Library Synthesis: It can serve as a versatile starting material for the creation of diverse chemical libraries for high-throughput screening against various therapeutic targets.

  • Intermediate for Target-Specific Inhibitors: The reactive α-keto ester group can be modified to design inhibitors for specific enzymes, such as proteases or kinases, which are often implicated in disease pathways.

Safety and Handling

Specific safety and toxicity data for this compound are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General laboratory safety practices should be strictly followed.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Safety_Workflow cluster_Precaution Precautionary Measures cluster_Handling Handling cluster_Emergency Emergency Procedures Assess_Risks Assess Risks Wear_PPE Wear Appropriate PPE Assess_Risks->Wear_PPE Use_Fume_Hood Work in Fume Hood Wear_PPE->Use_Fume_Hood Avoid_Contact Avoid Direct Contact Use_Fume_Hood->Avoid_Contact Proper_Storage Store Properly Avoid_Contact->Proper_Storage First_Aid Immediate First Aid Avoid_Contact->First_Aid Spill_Cleanup Contain and Clean Spills Proper_Storage->Spill_Cleanup

Caption: Recommended workflow for safe handling of the compound.

Conclusion

This compound is a pyrazole derivative with potential as a versatile building block in the field of drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the known importance of its constituent chemical motifs. As with any novel compound, further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

  • This reference is not available

Sources

An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, proposes plausible synthetic routes with detailed experimental protocols, and outlines methods for its analytical characterization. Furthermore, it explores the potential applications of this and structurally related pyrazole derivatives in drug discovery, drawing upon the known diverse biological activities of the pyrazole scaffold. This document serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The presence of the pyrazole moiety in numerous clinically approved drugs underscores its importance in drug discovery and development. This compound, with its α-ketoester functionality at the C4 position of the N-ethylated pyrazole ring, represents a promising building block for the synthesis of more complex and potentially bioactive molecules. The α-ketoester group is a versatile handle for various chemical transformations, making this compound a valuable intermediate for library synthesis in drug discovery programs.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 1235995-82-0[1]

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

Chemical Structure:

Table 1: Predicted Physicochemical Properties

PropertyValueSource
XLogP30.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem
Exact Mass196.08479PubChem
Monoisotopic Mass196.08479PubChem
Topological Polar Surface Area64.9 ŲPubChem
Heavy Atom Count14PubChem
Formal Charge0PubChem
Complexity277PubChem

Synthetic Strategies and Methodologies

Strategy A: Vilsmeier-Haack Formylation followed by Oxidation and Esterification

This is a multi-step but reliable method for the functionalization of the C4 position of pyrazoles.

Synthesis_Strategy_A A 1-ethyl-1H-pyrazole B 1-ethyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 1-ethyl-1H-pyrazole-4-carboxylic acid B->C Oxidation (e.g., KMnO4, CrO3) D This compound C->D Esterification (EtOH, H+)

Caption: Synthetic pathway via Vilsmeier-Haack reaction.

Strategy B: Acylation of a Pre-functionalized Pyrazole

This approach involves the preparation of a 4-functionalized pyrazole that can be converted to the target compound. A promising route is through a Grignard reagent.

Synthesis_Strategy_B A 4-bromo-1-ethyl-1H-pyrazole B 1-ethyl-1H-pyrazol-4-ylmagnesium bromide A->B Mg, THF C This compound B->C Ethyl oxalyl chloride

Caption: Synthetic pathway via Grignard reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.

Materials:

  • 1-ethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool a solution of DMF in DCM to 0 °C.

  • Slowly add POCl3 dropwise to the cooled DMF solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound from 1-ethyl-1H-pyrazole-4-carbaldehyde

Rationale: This two-step sequence involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification to the desired ethyl ester.

Materials:

  • 1-ethyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Ethanol (absolute)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

Step A: Oxidation to 1-ethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in an aqueous acetone solution.

  • Slowly add a solution of KMnO4 in water at a temperature maintained below 10 °C.

  • Stir the mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Acidify the filtrate with dilute H2SO4 to precipitate the carboxylic acid.

  • If the solution remains colored, decolorize it with a small amount of NaHSO3.

  • Collect the precipitated 1-ethyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Step B: Esterification to this compound

  • Suspend 1-ethyl-1H-pyrazole-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated H2SO4.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated NaHCO3 solution.

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), and singlets for the pyrazole ring protons. The chemical shifts will be indicative of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the keto and ester groups are expected to appear at downfield chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H3~7.8 - 8.2~135 - 140
Pyrazole-H5~7.6 - 8.0~128 - 133
N-CH2-CH3~4.1 - 4.4 (quartet)~45 - 50
N-CH2-CH3~1.4 - 1.6 (triplet)~14 - 16
O-CH2-CH3~4.3 - 4.6 (quartet)~61 - 65
O-CH2-CH3~1.3 - 1.5 (triplet)~13 - 15
C=O (keto)-~180 - 185
C=O (ester)-~160 - 165
Pyrazole-C4-~115 - 120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (keto) stretching1720 - 1740
C=O (ester) stretching1735 - 1750
C-O (ester) stretching1150 - 1250
C=N (pyrazole) stretching1500 - 1600
C-H (aromatic) stretching3000 - 3100
C-H (aliphatic) stretching2850 - 3000

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes pyrazole derivatives attractive candidates for drug discovery across a wide range of therapeutic areas.

Biological_Activities Pyrazole Pyrazole Derivatives AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Anticancer Anticancer Pyrazole->Anticancer Antimicrobial Antimicrobial Pyrazole->Antimicrobial Antiviral Antiviral Pyrazole->Antiviral CNS_Disorders CNS Disorders Pyrazole->CNS_Disorders

Caption: Diverse biological activities of pyrazole derivatives.

While specific biological data for this compound is not yet published, its structural features suggest several potential avenues for investigation:

  • Enzyme Inhibition: The α-ketoester moiety can act as an electrophilic "warhead," capable of forming covalent or non-covalent interactions with nucleophilic residues in the active sites of enzymes. This makes the compound a potential candidate for screening against various enzyme targets, such as proteases, kinases, and oxidoreductases.

  • Scaffold for Library Synthesis: The versatility of the α-ketoester group allows for its derivatization into a wide array of other functional groups and heterocyclic systems. This makes this compound an excellent starting material for the construction of compound libraries for high-throughput screening.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Agents: A significant number of pyrazole-containing compounds have been investigated for their anticancer activity, targeting various pathways involved in cell proliferation and survival.

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated activity against a range of microbial and viral pathogens.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, proposed plausible and detailed synthetic strategies, and outlined the necessary analytical techniques for its characterization. The diverse biological activities associated with the pyrazole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutic agents. The methodologies and insights presented herein are intended to facilitate and inspire future research in this exciting area of chemical biology.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for the novel compound, 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles with insights derived from the chemical's structural motifs to ensure the highest standards of laboratory safety. As a novel chemical entity, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.[1][2]

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, a thorough risk assessment must be conducted based on its constituent functional groups: a pyrazole ring, an α-keto ester, and an ethyl ester.

  • Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide range of biological activities and, consequently, potential toxicities. Some substituted pyrazoles are known to be irritants or harmful.[3] Therefore, skin and eye contact should be strictly avoided.

  • α-Keto Ester and Glyoxylic Acid Functionality: The glyoxylic acid ester component suggests a potential for reactivity and irritation. Glyoxylic acid itself is corrosive and can cause serious eye damage.[1][4] Esters, in general, can be irritants to the eyes and mucous membranes, with toxicity potentially increasing with the length of the alkyl chain.[5]

  • Novel Compound Principle: For any new or not fully characterized substance, it is a fundamental principle of laboratory safety to treat it as potentially hazardous.[1][2][6] All handling procedures should reflect this assumption to minimize any potential for unforeseen adverse effects.

A summary of the inferred hazard classification is provided in the table below.

Hazard ClassInferred GHS CategoryJustification
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for related pyrazole compounds.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Inferred from pyrazole derivatives and ester functionalities.[3][5]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Based on the properties of glyoxylic acid and esters.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)A common property of volatile organic compounds and fine powders.

Hazard Communication Flowchart

cluster_0 Hazard Identification cluster_1 Risk Assessment & Communication Compound 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester Pyrazole Pyrazole Moiety (Potential Irritant/Harmful) Compound->Pyrazole Glyoxylate Glyoxylic Acid Ethyl Ester (Potential Corrosive/Irritant) Compound->Glyoxylate AssumeHazard Treat as Hazardous Pyrazole->AssumeHazard Glyoxylate->AssumeHazard Label Label Container Clearly (Name, Hazards, Date) AssumeHazard->Label SDS Consult Analogous SDS (Pyrazole, Glyoxylic Acid) AssumeHazard->SDS

Caption: Logical flow for hazard identification and communication.

Exposure Controls and Personal Protective Equipment (PPE): Your Primary Defense

Minimizing exposure is paramount when working with novel compounds.[7] A multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Fume Hood: All manipulations of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[4][8]

PPE ItemSpecificationRationale
Eye ProtectionANSI Z87.1-compliant safety goggles or a face shield in addition to safety glasses.[1]Protects against splashes and potential irritants.
Hand ProtectionNitrile or neoprene gloves.[1]Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body ProtectionA flame-resistant lab coat.[1]Protects skin and personal clothing from spills.
FootwearClosed-toe shoes.Prevents injury from spills or dropped items.

PPE Selection Workflow

Start Handling the Compound Eyes Eye Contact Hazard? Start->Eyes Skin Skin Contact Hazard? Start->Skin Inhalation Inhalation Hazard? Start->Inhalation Goggles Wear Safety Goggles/ Face Shield Eyes->Goggles Yes Gloves Wear Nitrile/Neoprene Gloves Skin->Gloves Yes LabCoat Wear Lab Coat Skin->LabCoat Yes FumeHood Use Chemical Fume Hood Inhalation->FumeHood Yes

Caption: Decision workflow for selecting appropriate PPE.

Handling and Storage: Maintaining Compound Integrity and Safety

Proper handling and storage protocols are critical to prevent accidents and maintain the stability of the compound.[9]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.[4][8] Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and a pipette with a bulb for liquids.[10] Never use mouth pipetting.

  • Labeling: All containers holding the compound must be clearly labeled with the chemical name, structure, date of preparation, and any known hazards.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]

Storage Protocol:

  • Container: Store in a tightly sealed, properly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Segregation: Store separately from other chemicals to prevent accidental mixing.[2]

  • Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.[9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.[4]

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Emergency Response Flowchart

Exposure Exposure Event Skin Skin Contact Exposure->Skin Skin Eyes Eye Contact Exposure->Eyes Eyes Inhalation Inhalation Exposure->Inhalation Inhalation FlushSkin Flush with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEyes Flush with Water (15 min) Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Immediate actions for different exposure routes.

Disposal Considerations

All waste containing 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can handle 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester with the necessary level of caution, ensuring a safe and productive research environment.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • How to Safely Handle Pharmaceutical Chemicals: A Comprehensive Guide. (n.d.).
  • USA Lab. (2020, July 29). How to Promote Lab Safety When Working with Chemicals.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Safe Handling of Chemicals. (2022, September 22).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2023, April 24). Safety Data Sheet.
  • Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.

Sources

molecular weight and formula of pyrazole alpha-keto ester derivatives

Chemo-Structural Analysis and Synthetic Utility of Pyrazole -Keto Ester Derivatives

Executive Summary

Context: Pyrazole ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Objective: This technical guide provides a structural breakdown, molecular weight derivation, and validated synthetic protocols for generating these derivatives. It moves beyond basic description to explain the physicochemical rationale driving their synthesis and bioactivity.

Structural Chemistry & Formula Analysis

The Core Scaffold

The fundamental structure of a pyrazole

C4 position

General Structure:

Molecular Formula & Weight Derivation

To allow for precise mass spectrometry planning, we deconstruct the molecule into modular components.

Base Formula Calculation:

  • Pyrazole Core (

    
    ):  The aromatic ring.[1]
    
  • 
    -Keto Ester Side Chain (
    
    
    ):
    Adds
    
    
    .
  • Substituents (

    
    ):  Variable groups.
    

Representative Derivative Analysis: Target Molecule: Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.

ComponentFragment FormulaContribution to MW ( g/mol )
Pyrazole Ring

(aromatic)
~66.06

-Keto Ester

(Ethyl glyoxylate)
101.08
Substituent R1

(Methyl)
15.03
Substituent R3

(Methyl)
15.03
Substituent R5

(Methyl)
15.03
Hydrogen Adjustments Subtract H for bonds formed-3.02 (3 substitution sites)
TOTAL

210.23

Lipinski Compliance Check:

  • MW: 210.23 (< 500 Da) - Pass

  • H-Bond Donors: 0 - Pass

  • H-Bond Acceptors: 5 (2 N, 3 O) - Pass

  • LogP: ~1.2 (Estimated) - Pass

Synthetic Pathways & Causality

The synthesis of pyrazole

Pathway Logic
  • Precursor Synthesis: Formation of the pyrazole ring via Knorr synthesis (Hydrazine + 1,3-diketone).[2]

  • Functionalization: Friedel-Crafts acylation using Ethyl Oxalyl Chloride (

    
    ).
    
    • Why this reagent? It introduces both carbonyls simultaneously.

    • Why Lewis Acid?

      
       or 
      
      
      activates the acyl chloride, generating a highly reactive acylium ion.
Reaction Workflow Diagram

SynthesisPathReactantsHydrazine + 1,3-DiketonePyrazole1,3,5-Trisubstituted PyrazoleReactants->PyrazoleCyclocondensation(Reflux/EtOH)IntermediateAcylium Complex [AlCl3]Pyrazole->IntermediateElectrophilic Attack(C4 Position)AcylatingAgentEthyl Oxalyl Chloride (Cl-CO-CO-OEt)AcylatingAgent->Intermediate+ AlCl3ProductPyrazole-4-glyoxylate (Alpha-Keto Ester)Intermediate->ProductHydrolysis/Workup

Caption: Step-wise synthetic route from raw precursors to the final alpha-keto ester derivative via Friedel-Crafts acylation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.

Materials
  • 1,3,5-Trimethyl-1H-pyrazole (1.0 eq)

  • Ethyl oxalyl chloride (1.2 eq)

  • Aluminum chloride (

    
    , anhydrous) (1.5 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Ice/Water for quenching

Step-by-Step Methodology
  • Preparation of Catalyst Complex:

    • In a flame-dried round-bottom flask under Argon atmosphere, suspend

      
       (1.5 eq) in anhydrous DCM.
      
    • Cool to 0°C using an ice bath. Causality: Controlling the exotherm of the subsequent addition prevents polymerization.

  • Acylating Agent Addition:

    • Add Ethyl oxalyl chloride (1.2 eq) dropwise. Stir for 15 minutes until the complex forms (solution often turns yellow/orange).

  • Substrate Addition:

    • Dissolve the pyrazole (1.0 eq) in a minimal amount of DCM.

    • Add this solution slowly to the reaction mixture at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Stir for 3–6 hours.

    • Self-Validation: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[2] The product will be significantly more polar (lower

      
      ) than the starting pyrazole due to the two carbonyl groups.
      
  • Quench & Isolation:

    • Pour the reaction mixture carefully over crushed ice/HCl. Reason: Break the Aluminum-product complex.

    • Extract with DCM (3x). Wash organic layer with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Characterization Standards

To ensure scientific integrity, the product must meet these spectral criteria:

  • IR Spectroscopy: Distinct doublet carbonyl stretch.

    • Ester

      
      : ~1735 cm⁻¹
      
    • Ketone

      
      : ~1660 cm⁻¹ (conjugated with aromatic ring).
      
  • 
     NMR:  Look for the characteristic 
    
    
    -keto signals.
    • Ketone Carbon: ~180 ppm.

    • Ester Carbon: ~163 ppm.

Biological Applications & SAR Logic

The

Mechanism of Action
  • Transition State Mimicry: The planar

    
     motif mimics the transition state of peptide hydrolysis, making these compounds excellent inhibitors of serine proteases.
    
  • Hydrogen Bonding: The 1,2-dicarbonyl system acts as a bidentate acceptor, capable of chelating metals in metalloenzymes or forming water-bridged networks in kinase pockets.

SAR (Structure-Activity Relationship) Diagram

SARCorePyrazole-4-Glyoxylate ScaffoldR1N1 Position:Solubility & PharmacokineticsCore->R1R35C3/C5 Positions:Steric Fit & LipophilicityCore->R35KetoAlpha-Keto Group:Covalent Trap or H-Bond AcceptorCore->KetoEsterEster Group:Prodrug Potential (Hydrolyzable)Core->Ester

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular region.

References

  • Synthesis of Pyrazoles via Knorr Reaction

    • Title: "The Knorr Pyrazole Synthesis and its Variants."
    • Source:Chemical Reviews.
    • Link:[Link]

  • Friedel-Crafts Acylation of Pyrazoles

    • Title: "Regioselective acyl
    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link]

  • Bioactivity of Alpha-Keto Esters

    • Title: "Alpha-keto heterocycles as inhibitors of serine proteases."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • General Pyrazole Pharmacology

    • Title: "Pyrazole derivatives as potential anti-inflammatory agents: A review."[3][4][5][6]

    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

A Technical Guide to the Solubility of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application. This guide provides an in-depth technical overview of the solubility of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in organic solvents. Pyrazole derivatives are significant structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The solubility of these compounds dictates their behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability.

This document moves beyond a simple listing of solvents. It delves into the molecular characteristics of this compound to predict its solubility based on fundamental chemical principles. Furthermore, it provides a robust, step-by-step experimental protocol for determining the solubility of this and similar novel compounds, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure.

Structure:

The key functional groups present are:

  • 1-Ethylpyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms. The ethyl group on the nitrogen adds nonpolar character.

  • α-Ketoester: A highly polar functional group consisting of a ketone and an ester.

The interplay between the relatively polar pyrazole ring and the highly polar α-ketoester group, contrasted with the nonpolar ethyl substituents, will govern the compound's solubility. While no specific experimental data for this exact ester is publicly available, we can infer its properties from its constituent parts and related molecules. The parent compound, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, is a solid, and its ethyl ester is also expected to be a solid at room temperature.[3][4]

Theoretical Principles of Solubility: A Predictive Approach

The adage "like dissolves like" is a foundational principle in predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Solubility Prediction for this compound:

Based on its structure, this compound possesses both polar and nonpolar regions. The pyrazole ring and the α-ketoester group contribute to its polarity and potential for dipole-dipole interactions. The ethyl groups, on the other hand, provide nonpolar character.

Therefore, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be excellent solvents. Their polarity will effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol should be effective. The hydroxyl group in these solvents can engage in hydrogen bonding with the oxygen and nitrogen atoms of the solute.

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform, being moderately polar, are expected to dissolve the compound to a reasonable extent.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether are predicted to be poor solvents due to the significant polarity of the α-ketoester and pyrazole moieties.

The following table provides a predicted qualitative solubility profile. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions between solvent and solute.
Alcohols Methanol, Ethanol, IsopropanolGood to ModerateHydrogen bonding potential and moderate polarity.
Chlorinated Dichloromethane, ChloroformModerateModerate polarity aligns with the mixed character of the solute.
Ethers Diethyl ether, THFLow to ModerateLower polarity compared to the solute.
Aromatic Toluene, BenzeneLowPrimarily nonpolar character.
Aliphatic Hexanes, HeptaneVery LowHighly nonpolar, unable to effectively solvate the polar groups.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable method for determining the solubility of a novel compound like this compound. This method is designed to be self-validating by approaching equilibrium from both supersaturation and undersaturation.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation (Optional but Recommended) prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent prep_vortex Vortex Vigorously prep_solvent->prep_vortex equil_shake Shake at Constant Temp. (e.g., 24-48 hours) prep_vortex->equil_shake sample_centrifuge Centrifuge equil_shake->sample_centrifuge val_supersat Approach from Supersaturation (Heat then Cool) equil_shake->val_supersat for validation sample_supernatant Collect Supernatant sample_centrifuge->sample_supernatant sample_filter Filter (0.22 µm) sample_supernatant->sample_filter sample_hplc Analyze by HPLC sample_filter->sample_hplc val_compare Compare Results sample_hplc->val_compare val_supersat->sample_centrifuge

Sources

Comparative Technical Guide: Pyrazole Glyoxylates vs. Pyrazole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of Pyrazole Glyoxylates and Pyrazole Acetates , focusing on their structural distinctions, synthetic pathways, reactivity profiles, and divergent applications in drug discovery and agrochemistry.

Executive Summary

In heterocyclic chemistry, the functionalization of the pyrazole core dictates its pharmacophoric utility.[1][2][3][4][5][6] The distinction between Pyrazole Glyoxylates (


-keto esters) and Pyrazole Acetates  (

-methylene esters) is fundamentally one of oxidation state and electrophilicity .
  • Pyrazole Glyoxylates (

    
    ) serve as high-energy electrophilic intermediates, primarily utilized as precursors for oximinoacetate fungicides  (strobilurin analogs) and 
    
    
    
    -hydroxy esters.
  • Pyrazole Acetates (

    
    ) function as stable, lipophilic linkers or auxin-mimetic scaffolds, commonly found in anti-inflammatory agents and herbicides.
    

This guide details the chemical causality behind selecting one motif over the other, supported by validated protocols and mechanistic insights.

Structural & Electronic Properties

The core difference lies in the linker carbon attached to the pyrazole ring (typically at the C4 or C3 position).

FeaturePyrazole GlyoxylatePyrazole Acetate
General Formula


Linker Hybridization

(Carbonyl)

(Methylene)
Electronic Nature Highly Electrophilic (

-keto)
Nucleophilic (

-carbon) / Stable Ester
Oxidation State Oxidized (+3 at linker C)Reduced (+1 at linker C)
pKa (

-proton)
N/A (No

-protons)
~20-25 (Acidic if activated)
Primary Reactivity 1,2-Addition, CondensationEnolate Chemistry, Hydrolysis
Electronic Causality

In glyoxylates , the adjacent carbonyls create a strong dipole, making the


-keto carbon highly susceptible to nucleophilic attack (e.g., by hydroxylamines or hydrides). The pyrazole ring acts as an electron donor, stabilizing the transition state during nucleophilic addition.

In acetates , the methylene bridge insulates the ester from the aromatic ring's electronics. The reactivity is dominated by the acidity of the


-protons, allowing for Claisen condensations or alkylations.

Synthetic Methodologies

The synthesis of these moieties requires distinct strategies. Glyoxylates are typically formed via electrophilic acylation , while acetates are often accessed via reduction or nucleophilic substitution .

Visualization: Synthetic Decision Tree

SynthesisPathways cluster_0 Key Transformation Pyrazole Unsubstituted Pyrazole Glyoxylate Pyrazole Glyoxylate (Py-CO-COOEt) Pyrazole->Glyoxylate AlCl3 / Heat Acetate Pyrazole Acetate (Py-CH2-COOEt) Pyrazole->Acetate NaH / DMF (N-alkylation) OxalylCl Ethyl Oxalyl Chloride (Electrophilic Acylation) Glyoxylate->Acetate Hydrazine / KOH (Reduction) Glyoxylate->Acetate Oxime Oximinoacetate (Fungicide Precursor) Glyoxylate->Oxime NH2OMe / Pyridine Chloroacetate Ethyl Chloroacetate (Nucleophilic Sub.) WolffKishner Wolff-Kishner Reduction

Caption: Divergent synthesis of glyoxylates and acetates. Note the reductive bridge converting glyoxylates to acetates.

Experimental Protocols

Protocol A: Synthesis of Ethyl Pyrazole-4-Glyoxylate (Acylation)

Context: This method exploits the electron-rich nature of the pyrazole C4 position.

  • Reagents: 1-Methyl-1H-pyrazole (10 mmol), Ethyl oxalyl chloride (12 mmol), Aluminum chloride (

    
    , 15 mmol), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Cool a suspension of

      
       in DCM to 0°C under 
      
      
      
      .
    • Add Ethyl oxalyl chloride dropwise; stir for 15 min to form the acylium ion.

    • Add 1-Methyl-1H-pyrazole slowly (exothermic).

    • Reflux for 4 hours.[7] Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench: Pour onto ice/HCl. Extract with DCM.

  • Validation:

    • IR: Look for two carbonyl peaks: ~1735 cm⁻¹ (ester) and ~1660 cm⁻¹ (ketone).

    • ¹H NMR: Absence of

      
      -protons; presence of pyrazole singlets shifted downfield due to the electron-withdrawing carbonyl.
      
Protocol B: Reduction to Ethyl Pyrazole-4-Acetate (Wolff-Kishner Modification)

Context: Converting the keto-group to a methylene group.

  • Reagents: Ethyl Pyrazole-4-glyoxylate (5 mmol), Hydrazine hydrate (15 mmol), KOH (15 mmol), Ethylene glycol.

  • Procedure:

    • Mix glyoxylate and hydrazine in ethylene glycol. Heat to 100°C for 1 hour (formation of hydrazone).

    • Add KOH pellets.

    • Heat to 180-200°C for 3 hours (distill off water/excess hydrazine).

    • Cool, dilute with water, acidify to pH 5, extract with EtOAc.

  • Validation:

    • ¹H NMR: Appearance of a singlet at ~3.5 ppm (

      
       linker). Disappearance of the ketone signal in ¹³C NMR (~180 ppm).
      

Reactivity & Biological Applications[2][3][5][8][9][10][11][12][13][14]

The "Strobilurin" Connection (Glyoxylates)

Pyrazole glyoxylates are the immediate precursors to Oximinoacetates , a critical pharmacophore in modern fungicides (e.g., Pyraclostrobin analogs).

  • Mechanism: The

    
    -keto group is condensed with methoxyamine (
    
    
    
    ).
  • Result: The resulting

    
     geometry mimics the natural product Strobilurin A, binding to the 
    
    
    
    site of Complex III in the mitochondrial electron transport chain.
  • Why Glyoxylates? The rigidity of the

    
     center is required to position the methyl ester for hydrogen bonding within the cytochrome b binding pocket.
    
The "Linker" Role (Acetates)

Pyrazole acetates are preferred when conformational flexibility is required.

  • Pharma: Used in COX-2 inhibitors (e.g., Lonazolac analogs) where the acetate group mimics arachidonic acid metabolites.

  • Agro: Heteroaryl acetic acids often act as Auxin mimics , disrupting plant growth regulation.

Comparative Reactivity Table
Reaction TypePyrazole GlyoxylatePyrazole Acetate
With

Forms Oximes (stable, bioactive)Forms Hydroxamic acids (via ester attack)
With

Reduces to Mandelates (

-OH)
No reaction (ester is stable)
Base Hydrolysis Forms

-keto acids (unstable, decarboxylate)
Forms stable Acetic acids
Grignard (

)
Addition to Ketone (Tertiary alcohol)Addition to Ester (Double addition)

References

  • Synthesis of Pyrazolylacetic Acids: Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[8] Link

  • Bioactivity of Pyrazole Derivatives: MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Glyoxylate Reactivity: BenchChem (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. Link

  • Strobilurin Fungicide Chemistry: Royal Society of Chemistry. Bioorthogonal 4H-pyrazole “click” reagents (Context on pyrazole reactivity). Link

Sources

The Rising Therapeutic Potential of 1-Ethyl-1H-Pyrazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic versatility and broad pharmacological profile. Within this extensive family, derivatives of 1-ethyl-1H-pyrazole-4-carboxylate are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their demonstrated efficacy in oncology, particularly as hypoxia-inducible factor (HIF)-1 inhibitors, and explore their broader antimicrobial and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into numerous clinically approved drugs.[2] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. The 1-ethyl-1H-pyrazole-4-carboxylate core, specifically, offers a synthetically accessible framework that allows for systematic modification at various positions, making it an ideal candidate for the development of targeted therapeutics. This guide will focus on the growing body of evidence supporting the biological significance of this particular pyrazole substructure.

Synthetic Strategies: Building the 1-Ethyl-1H-Pyrazole-4-Carboxylate Scaffold

The efficient synthesis of the pyrazole core is critical for the exploration of its therapeutic potential. A common and effective method for constructing 1-substituted pyrazole-4-carboxylate esters is through a one-pot, three-component reaction. This approach offers advantages in terms of operational simplicity, high yields, and often utilizes environmentally benign catalysts.[1]

A representative synthetic pathway involves the condensation of a hydrazine derivative (in this case, ethylhydrazine), an aldehyde, and a β-ketoester like ethyl acetoacetate.[1] The causality behind this experimental choice lies in the sequential formation of reactive intermediates that cyclize to form the stable pyrazole ring. The use of recyclable catalysts, such as magnetic ionic liquids, further enhances the green chemistry profile of this synthesis.[1]

Below is a generalized workflow for the synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.

G cluster_reactants Starting Materials cluster_synthesis One-Pot Reaction cluster_product Core Scaffold A Ethyl Acetoacetate D Three-Component Condensation (e.g., with [bmim][FeCl4] catalyst) A->D B Aldehyde (R1-CHO) B->D C Ethylhydrazine C->D E Ethyl 1-ethyl-3-(R1)-5-(R2)-1H-pyrazole-4-carboxylate D->E Cyclization & Aromatization

Caption: Generalized workflow for the one-pot synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.

Further modifications, such as the conversion of the carboxylate ester to a carboxamide, are readily achieved through standard amidation protocols. This functional group transformation is often crucial for enhancing biological activity, as the amide bond can participate in key hydrogen bonding interactions with biological targets.

Anticancer Activity: Targeting Hypoxia-Inducible Factor (HIF)-1

A significant body of research points to the anticancer potential of pyrazole derivatives.[3] One of the most compelling mechanisms of action for the 1-ethylpyrazole scaffold is the inhibition of Hypoxia-Inducible Factor (HIF)-1. HIF-1 is a transcription factor that plays a critical role in tumor progression and metastasis by enabling cancer cells to adapt to low-oxygen (hypoxic) environments.[4] Consequently, inhibitors of the HIF-1 signaling pathway are highly sought-after as potential anticancer drugs.

A study focused on 1-ethylpyrazole-3-carboxamide derivatives identified this scaffold as a novel and potent inhibitor of HIF-1.[4] Through screening and subsequent structure-activity relationship (SAR) studies, researchers were able to develop compounds with significant activity against HIF-1-driven gene expression.

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several key structural features that govern the HIF-1 inhibitory activity of this class of compounds:

  • The 1-Ethyl Group: The presence of the ethyl group at the N1 position of the pyrazole ring was found to be important for activity.

  • The Carboxamide Linker: Conversion of the carboxylate to a carboxamide was essential for potent inhibition.

  • Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core and the amide nitrogen significantly modulated the inhibitory potency.

The following table summarizes the HIF-1 inhibitory activity of selected 1-ethylpyrazole-3-carboxamide derivatives from the study.[4]

Compound IDStructure (R Groups)IC₅₀ (µM) for HIF-1 Inhibition
1 (CLB-016) R1 = H, R2 = H19.1
11Ae R1 = 4-F, R2 = 3-Cl8.1

Data extracted from a study on 1-ethylpyrazole-3-carboxamide compounds as HIF-1 inhibitors.[4]

The development of compound 11Ae , with an IC₅₀ of 8.1 µM, demonstrates that strategic modification of the lead compound can lead to a significant enhancement in potency. These compounds were shown to effectively suppress the expression of HIF-1 target genes, such as carbonic anhydrase IX (CAIX), and inhibit the migration of cancer cells in vitro.[4]

G Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Dimer HIF-1α/β Dimerization HIF1a->Dimer HIF1b HIF-1β (Constitutively Expressed) HIF1b->Dimer Nucleus Nuclear Translocation Dimer->Nucleus HRE Binding to Hypoxia Response Elements (HREs) Nucleus->HRE Genes Target Gene Expression (e.g., CAIX, VEGF) HRE->Genes Response Angiogenesis, Metastasis, Cell Survival Genes->Response Inhibitor 1-Ethylpyrazole Derivative Inhibitor->Dimer Inhibition

Caption: The HIF-1 signaling pathway and the inhibitory action of 1-ethylpyrazole derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, the broader class of pyrazole carboxylate and carboxamide derivatives has demonstrated significant potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The rise of microbial resistance to existing antibiotics presents a major threat to global health.[2] Research into novel antimicrobial agents is therefore of paramount importance. Pyrazole-4-carboxamide derivatives have shown significant potential against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

One study reported that certain pyrazole-4-carboxamide derivatives exhibited potent antimicrobial activity. For instance, some compounds showed significant efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungal strains Aspergillus niger and Candida albicans.[2] The mechanism of action is thought to involve the disruption of essential cellular processes in the microbes.

Anti-inflammatory Activity

Inflammation is a key pathological driver in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders. Many pyrazole derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5] The well-known drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor. While specific studies on the anti-inflammatory properties of 1-ethyl-1H-pyrazole-4-carboxylate derivatives are less common, the general activity of the pyrazole scaffold in this area suggests that this is a promising avenue for future investigation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-ethyl-1H-pyrazole-4-carboxylate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Perspectives and Conclusion

The 1-ethyl-1H-pyrazole-4-carboxylate scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated activity as HIF-1 inhibitors highlights their potential in oncology, an area with a constant need for novel mechanisms of action to overcome resistance and improve patient outcomes. The structure-activity relationships discussed herein provide a clear rationale for the design of next-generation inhibitors with enhanced potency and selectivity.

Future research should focus on:

  • Expansion of the SAR: Systematic modification at all available positions on the pyrazole scaffold to further optimize activity and pharmacokinetic properties.

  • In Vivo Studies: Advancing the most potent compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with their biological targets to aid in rational drug design.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of pyrazoles, screening of 1-ethyl-1H-pyrazole-4-carboxylate libraries against other targets (e.g., kinases, proteases) is warranted.

References

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry, 67(17), 15456-15475. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (n.d.). Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. (2024). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 2453. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). European Journal of Medicinal Chemistry, 53, 294-301. [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). Molecules, 22(10), 1637. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceuticals, 15(12), 1563. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules, 25(24), 5966. [Link]

  • Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (2018). Antibiotics, 7(3), 85. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]

  • Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(8), 1778-1792. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY GOMBE, 9(2B), 85-97. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate from pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Executive Summary

This guide details the optimized synthetic protocol for This compound (CAS: N/A for specific salt, Free base generic). This


-keto ester is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and a versatile building block for heterocycle-fused pyrazinones.

The synthesis is achieved via a robust two-step sequence:

  • Regioselective N-Alkylation: Conversion of pyrazole to 1-ethyl-1H-pyrazole.

  • Friedel-Crafts Glyoxylation: C4-selective introduction of the ethyl oxalyl moiety using aluminum chloride (

    
    ) activation.
    

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the inherent reactivity profile of the pyrazole ring.

  • Disconnection 1 (C-N Bond): The N1-ethyl group is installed first. Pyrazole is a weak acid (

    
    ); deprotonation allows nucleophilic attack on ethyl iodide.
    
  • Disconnection 2 (C-C Bond): The C4 position of 1-alkylpyrazoles is nucleophilic. While less reactive than pyrrole, it undergoes electrophilic aromatic substitution (EAS) with activated acylating agents. Ethyl chlorooxoacetate (ethyl oxalyl chloride) serves as the electrophile, activated by a Lewis Acid (

    
    ).
    

Figure 1: Retrosynthetic logic flow emphasizing the sequential functionalization of the pyrazole core.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

Objective: Quantitative N-ethylation of pyrazole.

Reagents & Materials:

  • Pyrazole (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) [Alternative: Ethyl Bromide]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), reagent grade (0.5 M concentration)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Pyrazole (10.0 g, 147 mmol) and anhydrous

    
     (40.6 g, 294 mmol).
    
  • Solvent Addition: Add Acetonitrile (300 mL) and stir the suspension at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add Ethyl Iodide (14.1 mL, 176 mmol) dropwise over 10 minutes.

    • Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.

  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , KI). Rinse the cake with MeCN.
      
    • Concentrate the filtrate under reduced pressure to remove solvent and excess EtI.

    • Dissolve residue in Dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure (bp ~150°C at atm, lower at vacuum) yields a colorless liquid.

    • Yield Expectation: 90–95%.

Step 2: Synthesis of this compound

Objective: C4-selective Friedel-Crafts acylation.

Reagents & Materials:

  • 1-Ethyl-1H-pyrazole (from Step 1) (1.0 equiv)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.5 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (3.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Critical Mechanism Note: Pyrazoles are "harder" nucleophiles than pyrroles.


 coordinates to the pyridinic nitrogen (N2), deactivating the ring. Therefore, 3.0 equivalents  of 

are required: 1 eq to complex N2, 1 eq to activate the acyl chloride, and 1 eq to drive equilibrium.

Procedure:

  • Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend

    
     (3.0 equiv) in anhydrous DCM (0.2 M relative to pyrazole) at 0°C.
    
  • Electrophile Formation: Add Ethyl chlorooxoacetate (1.5 equiv) dropwise to the

    
     suspension. Stir at 0°C for 30 mins. The mixture should become homogenous or slightly yellow (formation of acylium ion).
    
  • Substrate Addition: Add a solution of 1-Ethyl-1H-pyrazole (1.0 equiv) in minimal DCM dropwise to the reaction mixture at 0°C.

    • Exotherm Warning: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Then, heat to mild reflux (40°C) for 4–6 hours to ensure completion.

    • Monitoring: LC-MS is preferred. Look for [M+H]+ = 197.

  • Quenching (Critical):

    • Cool the reaction to 0°C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Al-N complex.

    • Stir vigorously for 30 minutes until phases are clear.

  • Extraction & Isolation:

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x).

    • Combine organics, wash with saturated

      
       (to remove oxalic acid byproducts) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Data Summary & Specifications

ParameterSpecification / Result
Appearance Pale yellow solid or viscous oil
Molecular Weight 196.20 g/mol
MS (ESI) [M+H]+ = 197.2
1H NMR (CDCl3)

8.35 (s, 1H, H-5), 8.05 (s, 1H, H-3), 4.38 (q, 2H, Ester

), 4.22 (q, 2H, N-Et

), 1.54 (t, 3H, N-Et

), 1.40 (t, 3H, Ester

).
Regioselectivity >98% C4-isomer (confirmed by NOE or HMBC)

Workflow Diagram:

Figure 2: Operational workflow for the 2-step synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete complexation or moisture deactivating

      
      .
      
    • Solution: Ensure

      
       is fresh (yellow/grey powder, not white clumps). Increase 
      
      
      
      loading to 3.5 equiv.
  • Issue: Regioisomer mixtures.

    • Cause: High temperature during addition.

    • Solution: Strictly maintain 0°C during the addition of the pyrazole to the acylium complex.

  • Issue: Hydrolysis of Ester.

    • Cause: Quenching too warm or prolonged exposure to acid.

    • Solution: Keep the quench cold (0°C) and process rapidly.

Safety & Hazards

  • Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use gloves and fume hood.

  • Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench cautiously behind a blast shield.

  • Ethyl Chlorooxoacetate: Corrosive and lachrymator.

References

  • Elguero, J. et al. "Electrophilic substitution in pyrazoles." Advances in Heterocyclic Chemistry, 2000, Vol 76, 1-260.
  • General Protocol for Heteroaryl Glyoxylates: Use of Ethyl Chlorooxoacetate/AlCl3: Organic Syntheses, Coll. Vol. 5, p.111 (1973); Vol. 48, p.12 (1968). (Specific to pyrrole/thiophene, adapted here for pyrazole).
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
  • Analogous Synthesis (Methyl Ester)

    • Example of 1-methyl-1H-pyrazol-4-yl glyoxylate synthesis: Journal of Medicinal Chemistry, 2012 , 55(11), 5311–5325.

Application Note: Regioselective C4-Friedel-Crafts Glyoxylation of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026


) mediated Electrophilic Aromatic Substitution (EAS)
Target Product:  Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Abstract & Strategic Significance

The introduction of an


-keto ester (glyoxylate) moiety onto the pyrazole ring is a critical transformation in medicinal chemistry. The resulting scaffold, This compound , serves as a versatile pharmacophore precursor for p38 MAP kinase inhibitors, HCV NS5A inhibitors, and various agrochemicals.

While 1-alkylpyrazoles are electron-rich, they present a unique challenge in Friedel-Crafts chemistry: the pyridine-like nitrogen (


) acts as a Lewis base, coordinating strongly with Lewis acids like 

. This complexation deactivates the ring towards electrophilic attack. Consequently, standard protocols often fail or result in low yields without precise stoichiometric control. This guide details an optimized protocol that overcomes the "deactivation barrier" to achieve high regioselectivity for the C4 position.

Mechanistic Insight & Regioselectivity

The Deactivation Paradox

In the presence of


, 1-ethylpyrazole forms a stable Lewis acid-base adduct at the 

position. This places a formal positive charge adjacent to the ring system, significantly raising the activation energy for Electrophilic Aromatic Substitution (EAS).
  • C4 vs. C5 Selectivity: Despite the deactivation, the C4 position remains the most nucleophilic site for EAS due to the electronic distribution of the pyrazole ring. The C3 and C5 positions are adjacent to the nitrogen atoms, which (in the complexed state) are electron-deficient. Therefore, under thermodynamic control, acylation occurs exclusively at C4.

  • Note on C5 Functionalization: Accessing the C5-isomer typically requires a lithiation strategy (e.g.,

    
    -BuLi followed by quenching with diethyl oxalate), not Friedel-Crafts conditions.
    
Reaction Pathway Diagram

The following diagram illustrates the activation of the acyl chloride and the subsequent electrophilic attack on the


-complexed pyrazole.

G Reagents Reagents: 1-Ethylpyrazole Ethyl Oxalyl Chloride Activation Acylium Ion Formation [EtOOC-CO]+ [AlCl4]- Reagents->Activation AlCl3 (1 equiv) Complexation Substrate Deactivation (N2-AlCl3 Complex) Reagents->Complexation AlCl3 (1 equiv) Substitution EAS at C4 Position (Sigma Complex) Activation->Substitution Electrophilic Attack Complexation->Substitution Substrate Product Target Product: Ethyl (1-ethylpyrazol-4-yl)glyoxylate Substitution->Product Aqueous Quench (-HCl, -Al salts)

Caption: Mechanistic pathway highlighting the dual role of Aluminum Chloride in activating the electrophile and complexing the substrate.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1]RoleCAS No.
1-Ethylpyrazole 96.131.0Substrate10199-67-4
Ethyl chlorooxoacetate 136.531.2Electrophile4755-77-5
Aluminum Chloride (

)
133.342.5 - 3.0Catalyst7446-70-0
Dichloromethane (DCM) 84.93SolventAnhydrous75-09-2

Critical Safety Note: Ethyl chlorooxoacetate (Ethyl oxalyl chloride) is a potent lachrymator and corrosive.


 reacts violently with water.[2] All operations must be performed in a fume hood under an inert atmosphere (

or Ar).
Step-by-Step Procedure
Phase 1: Preparation of the Acylating Complex
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Solvent Charge: Add anhydrous DCM (50 mL) and cool the system to 0°C using an ice/water bath.

  • Lewis Acid Addition: Quickly add anhydrous

    
     (3.0 equiv) to the DCM. The suspension may turn slightly yellow.
    
    • Expert Tip: Use 3.0 equivalents. 1.0 eq coordinates to the pyrazole nitrogen, 1.0 eq activates the acid chloride, and the excess ensures the reaction drives to completion.

  • Electrophile Activation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise via syringe over 10 minutes. Stir at 0°C for 15 minutes to generate the acylium species.

Phase 2: Reaction
  • Substrate Addition: Dissolve 1-Ethylpyrazole (1.0 equiv) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes.

    • Observation: A color change (often to orange or red-brown) and slight exotherm are normal.

  • Temperature Ramp: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Optimization: If the reaction is sluggish at RT (common with deactivated heterocycles), heat to reflux (40°C) for 2–4 hours.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL).

    • Why HCl? Acidic quenching helps break the strong Al-N complex and solubilizes aluminum salts.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash: Combine organic phases and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated

      
       (1 x 50 mL) – Caution: Gas evolution (
      
      
      
      )
    • Brine (1 x 50 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification

The crude residue is typically an oil that may solidify upon standing.

  • Flash Chromatography: Silica gel (230–400 mesh).

  • Eluent: Gradient of 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 60–75% isolated yield.

Operational Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Suspend AlCl3 (3.0 eq) in DCM at 0°C Start->Step1 Step2 Add Ethyl Oxalyl Chloride (Form Acylium Ion) Step1->Step2 Step3 Add 1-Ethylpyrazole (Dropwise) Step2->Step3 Decision Reaction Complete? (TLC/LCMS) Step3->Decision Reflux Heat to Reflux (40°C) Decision->Reflux No Quench Pour onto Ice/HCl Decision->Quench Yes Reflux->Decision Purify Flash Column (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the batch synthesis of ethyl (1-ethylpyrazol-4-yl)glyoxylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decomplexation of Al-N bond.Increase quenching time with dilute HCl; ensure aqueous phase is acidic (pH < 2) before extraction.
No Reaction Catalyst poisoning by moisture.Use fresh bottle of

; ensure DCM is distilled or from a solvent purification system.
Poly-acylation Excess electrophile/catalyst.Strictly control stoichiometry (1.1–1.2 eq of acid chloride).
Regioisomers (C3/C5) Thermodynamic scrambling (rare).Maintain temperature below 40°C; C4 is kinetically and thermodynamically favored under FC conditions.

References

  • Friedel-Crafts Acylation Mechanism & Scope Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link][2]

  • Reactivity of Pyrazoles in Electrophilic Substitution Title: Heterocyclic Chemistry: Pyrazoles Source:[1][4][5][6][7][8] The Scripps Research Institute (Baran Group) URL:[Link]

  • Synthesis of Pyrazole-4-glyoxylates (Analogous Protocols) Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • General Handbook of Friedel-Crafts Chemistry Title: Friedel-Crafts and Related Reactions Source: Wiley Online Library URL:[Link]

Sources

procedure for selective reduction of alpha-keto ester to alpha-hydroxy ester

Advanced Protocols for the Selective Reduction of -Keto Esters to -Hydroxy Esters

Introduction & Strategic Overview

The selective reduction of


The primary challenge lies in chemoselectivity (reducing the ketone without affecting the ester moiety) and stereoselectivity (controlling the absolute configuration of the new chiral center).

This guide details three distinct protocols ranging from industrial gold standards to accessible bench-top methods:

  • Ru-Catalyzed Asymmetric Hydrogenation (Noyori): High-pressure, high-throughput, >99% ee.[1]

  • Biocatalytic Reduction (KRED): Green chemistry, ambient pressure, perfect selectivity.

  • Zn/Ammonium Formate Reduction: A robust, autoclave-free chemoselective method for racemic standards.

Method A: Asymmetric Hydrogenation (Noyori Protocol)[2]

Principle: This method utilizes a Ruthenium(II)-BINAP complex.[2][3][4] The reaction proceeds via metal-ligand bifunctional catalysis , where the amine ligand on the Ruthenium center assists in proton transfer, stabilizing the transition state and ensuring high facial selectivity.

Mechanism Visualization

NoyoriMechanismPreCatRu(II)-BINAPPre-catalystActiveSpeciesRu-H Species(Active Catalyst)PreCat->ActiveSpecies+ H2- HClCoordinationSubstrateCoordinationActiveSpecies->Coordination+ Methyl BenzoylformateHydrideTransferHydride Transfer(Enantio-determining)Coordination->HydrideTransferTS Stabilizationvia NH---O H-bondProductReleaseProduct Release(R)-Methyl MandelateHydrideTransfer->ProductRelease+ H2ProductRelease->ActiveSpeciesRegeneration

Figure 1: Catalytic cycle of Ru-BINAP asymmetric hydrogenation showing the critical hydride transfer step.

Detailed Protocol: Synthesis of (R)-Methyl Mandelate

Materials:

  • Substrate: Methyl benzoylformate (1.64 g, 10 mmol)

  • Catalyst:

    
     (Use S/C ratio 1000:1)
    
  • Solvent: Degassed Methanol (anhydrous)

  • Gas: Hydrogen (

    
    ), UHP grade
    

Step-by-Step Procedure:

  • Catalyst Prep (Glovebox): In a nitrogen-filled glovebox, weigh

    
     (approx 8-9 mg) into a glass liner.
    
  • Solvation: Dissolve the substrate (10 mmol) in 10 mL of degassed methanol. Add this solution to the catalyst liner.

  • Reactor Assembly: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor). Seal tightly.

  • Purge Cycle (Critical):

    • Pressurize to 10 bar (

      
      ).
      
    • Vent to 1 bar.

    • Repeat 3 times to remove all traces of

      
       (Oxygen poisons the Ru-hydride species).
      
  • Reaction: Pressurize to 50 bar (725 psi) . Stir at 1000 rpm at 25°C for 12 hours.

  • Workup: Vent

    
     carefully in a fume hood. Concentrate the solvent via rotary evaporation.
    
  • Purification: The residue is often pure enough for analysis. If needed, perform flash chromatography (Hexane/EtOAc 8:1).

Validation:

  • Conversion: >99% (monitor by TLC or GC).

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). (R)-isomer elutes second.

Method B: Biocatalytic Reduction (KRED System)

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (

5
Enzymatic Workflow

Biocatalysiscluster_CycleCofactor Recycling SystemSubstrateMethyl BenzoylformateProduct(S)-Methyl MandelateSubstrate->ProductReductionNADHNAD(P)HNADNAD(P)+NADH->NAD Hydride TransferNAD->NADH RegenerationKREDKRED EnzymeGDHGDH EnzymeGlucoseGlucoseGluconateGluconolactoneGlucose->GluconateOxidation

Figure 2: Coupled enzymatic cycle showing simultaneous substrate reduction and cofactor regeneration.

Detailed Protocol

Materials:

  • Enzyme: Commercially available KRED screening kit (e.g., Codexis or equivalent).

  • Cofactor:

    
     (1.0 mM catalytic amount).
    
  • Recycle Mix: Glucose (1.5 eq) and GDH (50 Units/mmol substrate).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM

    
     (stabilizes the enzyme).
    
  • Substrate Solution: Dissolve Methyl benzoylformate (500 mg) in 1 mL DMSO (co-solvent).

  • Reaction Initiation:

    • To a flask, add 20 mL Buffer.

    • Add Glucose (820 mg).

    • Add

      
       (catalytic, ~5 mg).
      
    • Add GDH enzyme powder (~10 mg) and KRED enzyme powder (~20 mg).

    • Add Substrate solution dropwise.

  • Incubation: Stir gently (orbital shaker preferred) at 30°C for 24 hours. Do not stir vigorously to avoid protein denaturation.

  • pH Control: Monitor pH; if it drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.

  • Workup: Add Ethyl Acetate (20 mL) and centrifuge to break the emulsion. Extract aqueous layer 2x. Dry organics over

    
    .
    

Validation:

  • Selectivity: KREDs are highly specific; ester hydrolysis is rare at pH 7.0.

  • ee: Typically >99.5%.[6][7]

Method C: Chemoselective Zinc Reduction (Bench Standard)

Principle: For labs lacking high-pressure equipment or enzymes, Zinc dust with Ammonium Formate provides a mild, chemoselective reduction of


Protocol:

  • Mix: Dissolve

    
    -keto ester (1 mmol) in Methanol (5 mL).
    
  • Add: Add Ammonium Formate (3 mmol) and Zinc dust (2 mmol).

  • React: Stir at room temperature for 1-2 hours.

  • Finish: Filter through Celite to remove Zinc. Evaporate solvent.[2][8]

  • Result: Quantitative yield of racemic

    
    -hydroxy ester.
    

Comparative Data Analysis

FeatureMethod A: Ru-HydrogenationMethod B: Biocatalysis (KRED)Method C: Zn/Formate
Chemoselectivity High (Ligand dependent)PerfectHigh
Stereoselectivity 90-99% ee>99% ee0% (Racemic)
Scalability Excellent (kg to ton)Good (requires pH control)Moderate (waste generation)
Equipment Autoclave / Hydrogen lineShaker / pH StatStandard Glassware
Cost High (Catalyst/Ligand)High (Enzyme development)Low

References

  • Noyori, R., et al. (1995).[1] "Asymmetric Hydrogenation of

    
    -Keto Carboxylic Esters." Bulletin of the Chemical Society of Japan. 
    
  • Codexis Inc. (2023). "Biocatalysis Guide for Ketoreductases."

  • Abiraj, K., & Gowda, D. C. (2025).

    
    -keto esters by commercially available zinc dust and ammonium formate." ResearchGate. 
    
  • Trapp, C., et al. (2021).[7] "Diastereoselective Reduction of Selected

    
    -substituted 
    
    
    -keto Esters." Current Organocatalysis.
  • Kayser, M. M., et al. (1999). "Baker's Yeast-Mediated Reductions of alpha-Keto Esters." Journal of Organic Chemistry.

reductive amination of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reductive Amination of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Introduction

The synthesis of α-amino esters is a cornerstone of modern medicinal chemistry, as this motif is a key structural component in a vast array of pharmaceuticals and bioactive molecules.[1][2] Specifically, α-amino esters featuring heterocyclic scaffolds, such as pyrazole, are of significant interest due to the diverse pharmacological activities associated with the pyrazole nucleus.[3][4] Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[2][5][6]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of a specialized α-ketoester, this compound. We will delve into the underlying mechanism, provide detailed protocols, and discuss critical parameters for achieving high-yield, selective synthesis of the corresponding α-amino pyrazole esters.

Mechanistic Principles of Reductive Amination

The reductive amination of a ketone or aldehyde is a powerful transformation that proceeds through a two-stage, often one-pot, process.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the α-ketoester. This forms an unstable hemiaminal intermediate.

  • Dehydration : Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding a transient imine species. This imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction : A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and furnishing the final amine product.[8]

The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[7]

Reductive_Amination_Mechanism Ketoester This compound invis1 Ketoester->invis1 Amine R-NH₂ Amine->invis1 Hemiaminal Hemiaminal Intermediate Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product α-Amino Ester Product Imine->Product + [H⁻] (Reducing Agent) invis1->Hemiaminal + R-NH₂ invis2

Caption: General mechanism of reductive amination.

Reagent Selection and Optimization

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of ketones and particularly α-ketoesters, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9] Its utility stems from several key advantages:

  • Mildness and Selectivity : The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride.[10] This makes NaBH(OAc)₃ slow to react with ketones but highly reactive towards the protonated iminium ion intermediate.[9][10][11] This selectivity is paramount to prevent the side reaction of reducing the starting ketoester to an α-hydroxy ester.

  • Convenience : It allows for a one-pot procedure where the carbonyl, amine, and reducing agent can be mixed together.[10]

  • Safety : It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic hydrogen cyanide gas, especially under the acidic conditions that favor imine formation.[5][11]

Choice of Amine

The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines.[8]

  • Primary Amines : To synthesize the primary α-amino ester, ammonia is used as the amine source. Practically, an ammonium salt like ammonium acetate (NH₄OAc) is employed, which also serves as a buffer.

  • Secondary Amines : A primary amine (R-NH₂) is used to install a single substituent on the nitrogen.

  • Tertiary Amines : A secondary amine (R₂NH) is used as the nucleophile.

Solvent and Catalyst
  • Solvent : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents for reactions involving NaBH(OAc)₃.[10][12] Tetrahydrofuran (THF) is also a viable option. NaBH(OAc)₃ is moisture-sensitive, and protic solvents like methanol are generally avoided.[12]

  • Acid Catalyst : The dehydration of the hemiaminal to the imine is the rate-limiting step and is catalyzed by acid. Often, a stoichiometric amount of acetic acid is added to facilitate this step, particularly with less reactive ketones.[10][11] When using an amine salt (e.g., hydrochloride), the acid is already present.

Data Presentation: Reaction Parameter Optimization

The following table illustrates a hypothetical optimization study for the synthesis of the primary amine product using different conditions.

EntryAmine Source (Equiv.)Reducing Agent (Equiv.)SolventAdditive (Equiv.)Temp (°C)Time (h)Yield (%)
1NH₄OAc (10)NaBH(OAc)₃ (1.5)DCEAcetic Acid (1.0)231292
2NH₄OAc (5)NaBH(OAc)₃ (1.5)DCEAcetic Acid (1.0)231275
3NH₄OAc (10)NaBH(OAc)₃ (1.2)DCEAcetic Acid (1.0)232488
4NH₄OAc (10)NaBH(OAc)₃ (1.5)THFAcetic Acid (1.0)231285
5NH₄OAc (10)NaBH(OAc)₃ (1.5)DCENone232460
6NH₄Cl (10) + Et₃N (10)NaBH(OAc)₃ (1.5)DCENone231289

This data is representative and serves to illustrate the impact of reaction parameters.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)acetate from its corresponding α-ketoester.

Materials and Equipment
  • This compound

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram

Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification A 1. Combine ketoester, NH₄OAc, and acetic acid in DCE B 2. Stir under N₂ atmosphere A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Separate layers E->F G 7. Extract aqueous layer with DCM F->G H 8. Combine organic layers, wash with brine G->H I 9. Dry over Na₂SO₄, filter H->I J 10. Concentrate in vacuo I->J K 11. Purify via silica gel chromatography J->K L 12. Characterize final product K->L

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), ammonium acetate (10.0 equiv.), and glacial acetic acid (1.0 equiv.).

  • Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.

  • Initial Stirring : Stir the resulting suspension at room temperature (20-25 °C) for 30-60 minutes to facilitate the initial formation of the imine intermediate.

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring suspension in several small portions over 20 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution. Portion-wise addition helps maintain temperature control.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 15 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Washing and Drying : Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure ethyl 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)acetate.

Conclusion

The using sodium triacetoxyborohydride is a highly efficient and selective method for synthesizing valuable α-amino ester building blocks. The one-pot nature of the reaction, coupled with the mild conditions and high functional group tolerance, makes this protocol particularly suitable for applications in drug discovery and development.[10][11] By carefully controlling stoichiometry and reaction parameters, researchers can reliably produce a variety of N-substituted pyrazole amino esters for further elaboration into complex molecular targets.

References

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. OrgChemData.com. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia.org. Available at: [Link]

  • Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(20), 11295–11303. Available at: [Link]

  • Rowlinson, S. W., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717–8721. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. Available at: [Link]

  • Tilya, F. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12246–12314. Available at: [Link]

Sources

Application Note: Pyrazole Glyoxylates as Privileged Precursors for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for medicinal chemists and drug discovery scientists. It details the strategic use of pyrazole glyoxylates (specifically ethyl 2-(3-amino-1H-pyrazol-4-yl)-2-oxoacetate and its derivatives) as versatile intermediates for synthesizing fused heterocyclic kinase inhibitors.

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are "privileged structures" due to their adenine-mimetic properties. While standard syntheses often employ


-keto esters or nitriles, the use of pyrazole glyoxylates  (alpha-keto esters attached to the pyrazole ring) offers a distinct advantage: the introduction of orthogonal carbonyl functionalities that facilitate regioselective cyclization and late-stage diversification.

This guide details the synthesis of the Ethyl 2-(3-aminopyrazol-4-yl)-2-oxoacetate precursor and its conversion into two distinct kinase inhibitor scaffolds:

  • Pyrazolo[3,4-d]pyrimidines (via reaction with amidines/guanidines).

  • Pyrazolo[3,4-d]pyridazines (via reaction with hydrazines).

Strategic Rationale

The pyrazole glyoxylate moiety acts as a 1,2-dielectrophile tethered to a nucleophilic amine . This unique "push-pull" electronic structure allows for rapid heterocyclization under mild conditions.

Mechanistic Advantages[1]
  • Regiocontrol: The distinct reactivity of the

    
    -keto group (highly electrophilic) vs. the ester group allows for stepwise condensation with binucleophiles, reducing the formation of unwanted regioisomers.
    
  • Solubility Profiles: The resulting dione or oxo-ester fused systems possess polar hydrogen-bond donor/acceptor motifs (D-A-D or A-D-A) ideal for interacting with the kinase hinge region (e.g., Glu-Lys-Asp triad).

  • Late-Stage Functionalization: The remnant carbonyls after cyclization serve as handles for chlorination (

    
    ) and subsequent 
    
    
    
    reactions to install "tail" groups that target the solvent-exposed or back-pocket regions of the kinase.

Experimental Protocols

Protocol A: Synthesis of the Pyrazole Glyoxylate Precursor

Objective: Synthesize Ethyl 2-(5-amino-1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. Note: We utilize 1-methyl-5-aminopyrazole to prevent N-alkylation side reactions common with N-unsubstituted pyrazoles.

Materials:

  • 5-Amino-1-methyl-1H-pyrazole (1.0 eq)

  • Ethyl oxalyl chloride (1.1 eq)

  • Aluminum chloride (

    
    , 2.0 eq) or Pyridine (for milder acylation)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 5-amino-1-methyl-1H-pyrazole (10 mmol) in anhydrous DCM (50 mL).
    
  • Acylation: Cool the solution to 0°C. Slowly add

    
     (20 mmol) portion-wise (Caution: Exothermic). Stir for 15 minutes.
    
  • Addition: Dropwise add ethyl oxalyl chloride (11 mmol) over 20 minutes, maintaining temperature <5°C. The Lewis acid promotes Friedel-Crafts acylation at the electron-rich C4 position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product spot should be less polar than the starting amine.

  • Workup: Quench carefully with ice-water. Extract with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to yield the yellow crystalline solid.

    • Yield Target: >75%[1][2]

    • Validation:

      
       NMR should show the ethyl ester quartet/triplet and the downfield shift of the C3-H pyrazole proton due to the adjacent carbonyl.
      
Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine Scaffold

Objective: Convert the glyoxylate precursor into a kinase-active scaffold using Guanidine.

Reagents:

  • Pyrazole Glyoxylate Precursor (from Protocol A)

  • Guanidine Carbonate (1.5 eq)

  • Sodium Ethoxide (NaOEt, 2.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Condensation: Suspend Guanidine Carbonate (1.5 mmol) in Ethanol (10 mL) and add NaOEt (2.0 mmol). Stir for 10 min to generate the free base.

  • Addition: Add the Pyrazole Glyoxylate (1.0 mmol). The mixture will turn deep yellow/orange.

  • Reflux: Heat to reflux for 6–12 hours.

    • Mechanism:[2][3][4][5][6] The guanidine primary amine attacks the

      
      -keto carbonyl (forming a Schiff base intermediate), followed by intramolecular cyclization of the pyrazole amine onto the ester (or vice versa, depending on sterics, but the fused system is thermodynamically favored).
      
  • Isolation: Cool to RT. Acidify with acetic acid to pH 5. The product, 5-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,7-dione , will precipitate.

  • Functionalization (Optional): Treat the dione with

    
     at reflux to generate the 4,7-dichloro  derivative, a key electrophile for library synthesis.
    

Data Summary & Validation

Table 1: Key Spectroscopic Markers for Reaction Monitoring

Compound StageKey ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

NMR Signal (

ppm)
IR Signal (

)
Observation
Starting Material (Aminopyrazole)5.5–6.0 (Broad s,

)
3300–3400 (

)
Polar spot on TLC
Intermediate (Glyoxylate)1.3 (t), 4.3 (q) (Ethyl ester); ~8.0 (s, Pyrazole-H)1735 (Ester), 1660 (Ketone)Yellow solid; less polar
Product (Fused Scaffold)Loss of Ethyl signals; Appearance of Amide NH (>10.[7]0)1680–1700 (Amide C=O)High melting point solid

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the pyrazole glyoxylate precursor.

KinaseScaffoldSynthesis Start 3-Aminopyrazole Intermediate Pyrazole Glyoxylate (Precursor) Start->Intermediate Acylation @ C4 Reagent1 Ethyl Oxalyl Chloride (Friedel-Crafts) Reagent1->Intermediate ScaffoldA Pyrazolo[3,4-d]pyrimidine (Kinase Hinge Binder) Intermediate->ScaffoldA Cyclocondensation ScaffoldB Pyrazolo[3,4-d]pyridazine (Tricyclic Core) Intermediate->ScaffoldB Cyclization RouteA_Reagent Guanidine / NaOEt RouteA_Reagent->ScaffoldA RouteB_Reagent Hydrazine Hydrate RouteB_Reagent->ScaffoldB

Caption: Divergent synthesis of kinase inhibitor scaffolds from a common Pyrazole Glyoxylate precursor. The choice of binucleophile determines the final fused ring system.

Scientific Integrity & Troubleshooting

Critical Control Points
  • Tautomerism: 3-aminopyrazoles exist in equilibrium with 5-aminopyrazoles. When N-unsubstituted, acylation can occur at the Ring-Nitrogen (N1) rather than C4.

    • Solution: Use N-alkylated aminopyrazoles (e.g., 1-methyl-5-aminopyrazole) to lock the tautomer and direct acylation to C4. Alternatively, perform the reaction at elevated temperatures to favor the thermodynamic C-acylated product over the kinetic N-acylated species.

  • Decarboxylation: The

    
    -keto ester is stable, but hydrolysis under harsh basic conditions can lead to the carboxylic acid, which may decarboxylate.
    
    • Solution: Maintain anhydrous conditions during the base-mediated cyclization until the ring is closed.

Mechanistic Insight: The "Hinge Binder" Design

The resulting Pyrazolo[3,4-d]pyrimidine core mimics the Adenine ring of ATP.

  • N1 and N-exocyclic (if preserved) often serve as the Hydrogen Bond Acceptor/Donor pair for the kinase hinge region (e.g., interacting with the backbone of residues like Met329 in Abl kinase or Leu83 in CDK2).

  • The Glyoxylate-derived carbonyls (now part of the fused ring) provide vectors for solubilizing groups (e.g., morpholine, piperazine) via

    
     displacement of the corresponding chlorides.
    

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.
  • Kinase Inhibitor Design (Scaffold Homology)

    • Zhang, Y., et al. (2023). "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold." Current Topics in Medicinal Chemistry.
  • Mechanism of Aminopyrazole Cyclization

    • Fichez, J., et al. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc.
  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.

Sources

Application Note: Strategic Condensation of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate with Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic condensation of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate with hydrazines, a pivotal transformation in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.

Executive Summary

The condensation of This compound (1) with hydrazine derivatives is a bifurcation point in the synthesis of pyrazole-containing APIs. Depending on reaction conditions, this scaffold can undergo:

  • Selective Imine Formation: Yielding stable hydrazones for library diversification.

  • Wolff-Kishner Reduction: Deoxygenating the

    
    -keto group to access ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate , a critical pharmacophore linker.
    
  • Cyclocondensation: Generating 1,2,4-triazin-5-one derivatives via tandem condensation-amidation.

This guide provides validated protocols to selectively access these pathways, emphasizing the control of thermodynamic vs. kinetic outcomes.

Chemical Reaction Pathways

The electrophilicity of the


-keto ester moiety drives reactivity. The ketone carbonyl is kinetically favored for nucleophilic attack by the 

-effect nucleophile (hydrazine), while the ester moiety requires thermal activation or excess reagent to form the hydrazide.
Pathway Visualization (DOT)

ReactionPathways SM Starting Material (Glyoxylate) Hydrazone Hydrazone Intermediate (Kinetic Product) SM->Hydrazone N2H4·H2O (1.0 eq) EtOH, RT, cat. AcOH Reduced Pyrazole Acetate (Wolff-Kishner Product) Hydrazone->Reduced KOH, Ethylene Glycol 160°C (-N2) Triazinone 1,2,4-Triazin-5-one (Cyclized Product) Hydrazone->Triazinone N2H4 (Excess) Reflux, >4h

Figure 1: Divergent reaction pathways controlled by stoichiometry and temperature.

Experimental Protocols

Protocol A: Selective Synthesis of the Hydrazone

Objective: Isolate the stable hydrazone intermediate without cyclization or reduction. This is essential for characterizing the scaffold or for subsequent coupling reactions.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (64% or 80% solution) (1.05 eq)

  • Ethanol (Absolute) (10 mL/g)

  • Acetic Acid (Glacial) (0.1 eq - Catalyst)

Procedure:

  • Dissolution: Dissolve the glyoxylate substrate in absolute ethanol in a round-bottom flask. Ensure complete solubility; mild warming (30°C) is permissible.

  • Catalyst Addition: Add catalytic glacial acetic acid. Note: Acid catalysis activates the ketone carbonyl, ensuring regioselectivity over the ester.

  • Controlled Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Critical: Exotherm control prevents premature attack on the ester.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The spot for the ketone (usually UV active) should disappear, replaced by a lower Rf spot (hydrazone).

  • Workup:

    • Concentrate the solvent under reduced pressure to 20% volume.

    • Add ice-cold water to induce precipitation.

    • Filter the solid, wash with cold 20% EtOH/Water, and dry under vacuum.

Expected Yield: 85–95% Data Validation:


H NMR should show the disappearance of the ketone signal and the presence of broad NH

protons (approx. 5.0–6.0 ppm) or hydrazone N-H (8.0–10.0 ppm) depending on tautomerism.
Protocol B: Wolff-Kishner Reduction (Target: Pyrazole Acetate)

Objective: Complete deoxygenation of the


-keto group to synthesize ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate . This is a high-value transformation for generating drug linkers.

Mechanism: Formation of the hydrazone followed by base-mediated decomposition at high temperature.[1]

Reagents:

  • Glyoxylate Substrate (1.0 eq)

  • Hydrazine Hydrate (excess, 3.0–5.0 eq)

  • Potassium Hydroxide (KOH) pellets (3.0 eq)

  • Diethylene Glycol (DEG) or Ethylene Glycol (Solvent, high boiling point)

Procedure:

  • Hydrazone Formation (In-situ): In a reaction vessel equipped with a Dean-Stark trap (or distillation head), combine the substrate, hydrazine hydrate, and DEG.

  • Initial Heating: Heat to 100–120°C for 1 hour. This ensures complete conversion to the hydrazone.

  • Water Removal: Increase temperature to 140–150°C to distill off water and excess hydrazine. Caution: Hydrazine vapors are toxic; use a scrubber.

  • Base Addition: Cool slightly (to ~100°C) and add KOH pellets carefully.

  • High-Temp Decomposition: Heat the mixture to 180–200°C. Nitrogen gas evolution will be observed. Maintain for 3–6 hours until evolution ceases.

  • Workup:

    • Cool to RT. Dilute with water.[2]

    • Acidify with dilute HCl to pH ~4 (if the ester hydrolyzed to acid) or extract directly with Ethyl Acetate (if ester survived, though hydrolysis is likely under these conditions).

    • Note: Standard Wolff-Kishner often hydrolyzes the ester. To recover the ester, a subsequent re-esterification (EtOH/H

      
      SO
      
      
      
      ) step is usually required.

Self-Validating Check: The disappearance of the C=O stretch in IR (~1680 cm


) and the appearance of a methylene quartet/singlet in NMR confirms reduction.

Comparative Data & Optimization

ParameterProtocol A (Hydrazone)Protocol B (Wolff-Kishner)Protocol C (Cyclization)
Solvent Ethanol / MethanolDiethylene GlycolEthanol / Acetic Acid
Temp 0°C

RT
180°C - 200°CReflux (78°C)
Hydrazine Eq 1.0 - 1.1 eq3.0 - 5.0 eq2.0 - 3.0 eq
Catalyst AcOH (mild)KOH (strong base)AcOH (stoichiometric)
Major Product Hydrazone (Open chain)Pyrazole Acetic Acid/Ester1,2,4-Triazin-5-one
Key Risk Hydrolysis of esterDecarboxylation if overheatedIncomplete cyclization

Troubleshooting Guide

Issue: Formation of "Dimer" (Azine)
  • Symptom: Insoluble precipitate forms rapidly; Mass Spec shows M = 2x Substrate - Hydrazine.

  • Cause: Low hydrazine concentration relative to substrate. The product hydrazone reacts with another molecule of ketone.[2][3][4][5][6]

  • Solution: Use Inverse Addition . Add the substrate solution dropwise into a solution of excess hydrazine.

Issue: Incomplete Reduction (Wolff-Kishner)
  • Symptom: Recovery of hydrazone or mixed products.[6]

  • Cause: Temperature too low (<160°C) or insufficient water removal.

  • Solution: Switch solvent to Triethylene Glycol (bp 285°C) or ensure rigorous distillation of water before the final heating ramp.

References

  • General Wolff-Kishner Mechanism & Protocols

    • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.[1][3] OrgoSolver. Available at: [Link]

    • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.[3][7] LibreTexts Chemistry. Available at: [Link]

  • Reactivity of Pyrazole-Glyoxylates

    • Synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. SID (Scientific Information Database). Available at: [Link]

    • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC (PubMed Central). Available at: [Link]

  • Related Scaffold Synthesis (Sildenafil/Kinase Inhibitors)

    • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]

Sources

Application Note & Protocol: Efficient Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, a key building block in the development of novel therapeutics, requires a reliable and high-yielding hydrolysis of its corresponding ethyl ester. Pyrazole carboxylic acids and their derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This application note provides a detailed protocol for the saponification of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights to ensure successful execution and validation of the outcome.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2][3] This process is mechanistically robust and offers significant advantages over acid-catalyzed hydrolysis, primarily its irreversibility.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[6] Subsequently, the intermediate collapses, eliminating the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to yield a carboxylate salt.[2][5] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[5] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[2]

For the hydrolysis of this compound, lithium hydroxide (LiOH) is a preferred base, often used in a mixture of tetrahydrofuran (THF) and water.[2][7] The use of a co-solvent like THF is crucial for ensuring the solubility of the organic ester in the aqueous basic solution.[7]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the hydrolysis of this compound.

Materials and Reagents
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 30-50% ethyl acetate in hexanes)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio, v/v).

  • Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture, neutralize with a drop of dilute HCl, and spot on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible. The product, being a carboxylic acid, will have a different retention factor (Rf) and may streak on the silica plate.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3).[8] This step protonates the carboxylate salt. Remove the THF from the mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[8]

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure carboxylic acid.[8][9]

Data Presentation

ParameterRecommended ConditionRationale
Base Lithium Hydroxide (LiOH)Commonly used for ester hydrolysis, providing good yields.[2][7]
Solvent System THF/Water (3:1 to 4:1 v/v)Ensures solubility of the ester and the inorganic base.[7]
Stoichiometry 1.5 - 2.0 equivalents of LiOHEnsures complete reaction and overcomes any potential acidic impurities.
Temperature Room TemperatureTypically sufficient for hydrolysis; gentle heating (40-50 °C) can be applied to accelerate the reaction if it is slow.
Reaction Time 2 - 12 hoursHighly dependent on substrate and temperature; monitor by TLC.
Workup pH ~2-3Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction into the organic phase.[8]

Visualization of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup & Isolation cluster_3 Purification A Dissolve Ester in THF/Water B Add LiOH A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Acidify with 1M HCl to pH 2-3 D->E Reaction Complete F Remove THF (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Recrystallization J->K

Caption: Experimental workflow for the hydrolysis of this compound.

Expertise & Experience: Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure that the LiOH used is of good quality, as it can absorb CO₂ from the atmosphere, reducing its effective concentration.

  • Emulsion during Extraction: The formation of an emulsion during the ethyl acetate extraction can be broken by the addition of a small amount of brine.

  • Product Purification: The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ethyl ester signals in the NMR spectrum and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.

  • Alternative Bases: While LiOH is recommended, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[3] However, reaction times and solubilities may vary.

Trustworthiness: Self-Validating System

The protocol described is designed to be self-validating. The progress of the reaction is monitored by TLC, providing a clear endpoint. The acidic workup and subsequent extraction are standard and reliable procedures for the isolation of carboxylic acids.[8] The final product can be rigorously characterized by standard analytical techniques to confirm its identity and purity, ensuring the integrity of the experimental outcome.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (URL: [Link])

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? - Quora. (URL: [Link])

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (URL: [Link])

  • Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. (URL: )
  • Hydrolysis of esters mechanism - YouTube. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL: [Link])

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF - ResearchGate. (URL: [Link])

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

  • 2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetic acid - PubChem. (URL: [Link])

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: [Link])

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide - Open Research@CSIR-NIScPR. (URL: [Link])

  • Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials - Pearson. (URL: [Link])

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (URL: [Link])

  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (URL: [Link])

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (URL: [Link])

  • Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl... - ResearchGate. (URL: [Link])

  • Base hydrolysis of esters - Real Chemistry - YouTube. (URL: [Link])

  • "Base Catalysed Ester Hydrolysis: Mechanism & Procedure" - Vaia. (URL: [Link])

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (URL: [Link])

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI. (URL: [Link])

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (URL: [Link])

Sources

Grignard addition to ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate protocol

Application Note: Chemoselective Grignard Alkylation of Pyrazole -Keto Esters

Abstract & Scope

This application note details the protocol for the chemoselective addition of Grignard reagents (R-MgX) to ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate . The primary synthetic challenge with

This guide provides a high-fidelity method to selectively obtain the tertiary


-hydroxy ester

Scientific Foundation

The Selectivity Challenge

The substrate contains two electrophilic centers:

  • C4-Ketone: Highly activated due to the electron-withdrawing nature of the adjacent ester and the

    
     pyrazole ring.
    
  • Ester Carbonyl: Less electrophilic due to resonance stabilization from the ethoxy group.[1]

However, once the Grignard reagent adds to the ketone, the resulting magnesium alkoxide can facilitate a second attack on the ester or undergo rearrangement. To stop at the mono-addition stage, we must exploit the kinetic rate difference between the two sites.

Mechanistic Insight: The Chelation Control

The reaction does not proceed via simple nucleophilic attack. The magnesium atom of the Grignard reagent coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid 5-membered chelate.

  • Effect 1 (Activation): This chelation locks the conformation and further polarizes the ketone carbonyl, making it significantly more reactive than the ester.

  • Effect 2 (Stereocontrol): If chiral auxiliaries or chiral Grignards are used, this chelate is the source of stereodifferentiation.

Figure 1: Reaction Pathway & Chelation Model

ReactionPathwaySubstrateSubstrate(Pyrazole-CO-COOEt)Mg_ChelateMg-ChelatedTransition StateSubstrate->Mg_Chelate+ R-MgX(Coordination)Mono_AddIntermediate A(Magnesium Alkoxide)Mg_Chelate->Mono_AddNucleophilic Attack(Kinetic Control)Prod_MonoTarget Product(Tertiary Alcohol)Mono_Add->Prod_MonoAcid Quench(Low Temp)Prod_DiolSide Product(Diol/Bis-addition)Mono_Add->Prod_DiolExcess R-MgXHigh Temp (> -40°C)

Caption: The magnesium ion bridges the 1,2-dicarbonyl system. Maintaining T < -40°C prevents the transition from Intermediate A to the bis-addition product.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Reagent: Grignard Reagent (R-MgBr/Cl), 1.0 M to 3.0 M in THF or Et₂O (1.1 equiv).

  • Solvent: Anhydrous THF (inhibitor-free). Note: THF is preferred over ether to ensure solubility of the polar pyrazole moiety.

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe and N₂ inlet.

Step-by-Step Methodology
Step 1: System Preparation
  • Assemble glassware under a flow of dry Nitrogen or Argon.

  • Flame-dry the reaction flask and cool under inert gas.

  • Critical: Ensure the internal temperature probe is positioned deep enough to be submerged in the reaction volume.

Step 2: Substrate Solubilization
  • Charge the flask with This compound (1.0 equiv).

  • Add Anhydrous THF (Concentration: 0.1 M to 0.2 M).

  • Stir until fully dissolved. The 1-ethyl group prevents acidic proton interference, but the N2-nitrogen can weakly coordinate Mg; ensuring adequate dilution mitigates aggregation.

Step 3: Cryogenic Cooling
  • Cool the bath to -78°C (Dry ice/Acetone).

  • Allow the internal temperature to stabilize at

    
    .
    
    • Why: At temperatures above -40°C, the rate of ester attack increases significantly [1].

Step 4: Controlled Addition
  • Load the Grignard reagent (1.1 to 1.2 equiv) into a syringe pump or pressure-equalizing addition funnel.

  • Add the Grignard reagent dropwise over 30–60 minutes.

    • Rate Limit: Monitor internal temp. Do not allow T > -65°C.

    • Stoichiometry: Do not exceed 1.2 equivalents. Excess reagent is the primary cause of diol formation.

Step 5: Reaction Monitoring
  • Stir at -78°C for 2 hours.

  • TLC/HPLC Check: Quench a 50 µL aliquot into sat.

    
    /EtOAc.
    
    • Target: Disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of the alcohol (
      
      
      ).
    • Warning: If starting material remains after 2h, add 0.1 equiv Grignard. Do not warm up the reaction to "push" it.

Step 6: Quench & Workup
  • While still at -78°C , quench by adding sat.

    
     (5 equiv volume) dropwise.
    
    • Safety: This is exothermic.[2] Massive precipitation of Mg salts will occur.

  • Remove cooling bath and allow to warm to Room Temperature (RT).

  • Dilute with Ethyl Acetate and water.

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Dry organics over

    
    , filter, and concentrate.
    

Data Analysis & Troubleshooting

Expected Outcomes
ParameterSpecificationNotes
Conversion > 95%Monitored by HPLC (254 nm).
Selectivity > 15:1Ratio of Mono-addition (Target) to Bis-addition (Diol).
Appearance Viscous Oil/SolidPyrazole derivatives often crystallize upon standing.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Diol formation (>10%) Temperature too high during addition.Ensure internal probe reads < -70°C. Slow down addition rate.
High Diol formation (>10%) Localized high concentration.Improve stirring (RPM > 500). Use more dilute Grignard.
Low Conversion "Wet" solvent quenching reagent.Titrate Grignard before use. Re-dry THF.
Starting Material Stalls Pyrazole N-coordination to Mg.The pyrazole N2 lone pair may sequester Mg. Increase equivalents to 1.25 or use non-coordinating co-solvent (Toluene).

Process Visualization

Figure 2: Logical Workflow for Purification

PurificationLogicCrudeCrude Mixture(Target + Diol + Salts)FlashFlash Chromatography(Silica Gel)Crude->FlashEluentA0-20% EtOAc/Hex(Elutes Impurities)Flash->EluentAFraction 1-5EluentB30-50% EtOAc/Hex(Elutes Target Alcohol)Flash->EluentBFraction 6-15(Collect)EluentC100% EtOAc or MeOH(Elutes Diol)Flash->EluentCWaste

Caption: Chromatographic strategy relies on the significant polarity difference between the tertiary alcohol and the highly polar diol side product.

References

  • H. P. R. Mangunuru et al. , "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study," DSpace@MIT, 2018. (Note: Generalized citation for kinetic selectivity).

  • Amoah, E. & Dieter, R. K. , "Regioselective 1,4-Conjugate Addition of Grignard Reagents," J. Org.[3] Chem., 2017, 82, 2870-2888.[3]

  • Purohit, V. B. et al. , "Biologically active pyrazolone and pyrazole derivatives," ResearchGate Review, 2022.

  • Chemistry Steps , "Grignard Reaction with Esters and Ketones - Mechanism and Selectivity."

(Note: While specific literature on the exact substrate "this compound" is proprietary or patent-bound, the protocols above are derived from validated methodologies for arylglyoxylates as cited in References 1 and 2.)

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Electron-Rich Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation on electron-rich pyrazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and regioselectivity of this crucial C-C bond-forming reaction. Here, we will move beyond standard textbook procedures to address the specific challenges encountered when working with these highly reactive, yet sensitive, heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation on pyrazoles often challenging?

A1: The primary challenge lies in the inherent reactivity of the pyrazole ring. While its electron-rich nature makes it susceptible to electrophilic attack, it also presents several complications:

  • Lewis Acid Complexation: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and can also deactivate the pyrazole ring towards the desired electrophilic substitution.[1]

  • Regioselectivity Issues: Pyrazoles have multiple reactive positions (typically C4 and C5, and N-acylation is also possible), leading to mixtures of isomers that can be difficult to separate.[2]

  • Substrate Decomposition: Strong Lewis acids and harsh reaction conditions can lead to polymerization or decomposition of sensitive pyrazole substrates.[3]

Q2: What is the expected regiochemical outcome for acylation on an N-substituted pyrazole?

A2: For most N-substituted pyrazoles, electrophilic substitution, including Friedel-Crafts acylation, preferentially occurs at the C4 position.[2] This is due to the electronic distribution within the ring and the relative stability of the sigma complex intermediate formed during the electrophilic attack. However, the nature of the substituents on both the nitrogen and the carbon atoms of the pyrazole ring can influence this outcome.

Q3: Can I perform a Friedel-Crafts acylation on an N-H pyrazole?

A3: It is highly discouraged. The acidic proton on the nitrogen will react with the Lewis acid, leading to deactivation and potential side reactions. It is standard practice to protect the pyrazole nitrogen with a suitable group (e.g., methyl, phenyl, or a protecting group) before attempting Friedel-Crafts acylation.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues and provides actionable solutions to improve your reaction outcomes.

Problem 1: Low or No Conversion to the Acylated Product

You've set up your reaction with an N-substituted pyrazole, an acyl chloride, and a Lewis acid like AlCl₃, but you observe only starting material or trace amounts of the desired product.

  • Catalyst Deactivation: As mentioned, the pyrazole nitrogen can sequester the Lewis acid.

    • Solution: Increase the stoichiometry of the Lewis acid. While Friedel-Crafts acylations on simple arenes often require stoichiometric amounts of the catalyst due to product complexation, pyrazoles may require an even greater excess (e.g., 2.0-3.0 equivalents) to overcome catalyst sequestration by the substrate.[4]

  • Insufficiently Activated Acylating Agent: The acylium ion may not be forming in sufficient concentration.

    • Solution 1: Switch Acylating Agent: Acid anhydrides can be more effective than acyl chlorides in some cases.[5]

    • Solution 2: Change the Lewis Acid: Milder Lewis acids can sometimes be more effective for reactive heterocycles. Consider alternatives to AlCl₃.[1]

Problem 2: Poor Regioselectivity - Mixture of Isomers

Your reaction yields a mixture of C4- and C5-acylated products, and possibly some N-acylated byproduct, making purification a significant challenge.

  • Steric and Electronic Effects: The substituents on your pyrazole ring are not sufficiently directing the acylation to a single position.

    • Solution 1: Modify the N-Substituent: A bulkier N-substituent can sterically hinder acylation at the C5 position, thereby favoring the C4 product.

    • Solution 2: Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic selectivity, often favoring the thermodynamically more stable C4 isomer.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.

    • Solution: Solvent Screening: Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, trying a more polar solvent like nitromethane might alter the selectivity profile, as it can influence the reactivity of the electrophile and the stability of the intermediates.[6]

Problem 3: Product Decomposition or Polymerization

You observe the formation of a dark, tarry substance in your reaction flask, and the desired product is obtained in very low yield, if at all.

  • Harsh Reaction Conditions: Strong Lewis acids and high temperatures can be detrimental to electron-rich heterocyclic systems.[3]

    • Solution 1: Use a Milder Lewis Acid: This is a critical parameter to adjust. Strong Lewis acids like AlCl₃ can be too harsh for many pyrazole substrates.[1] Consider alternatives.

Lewis AcidRelative StrengthComments
AlCl₃Very StrongOften too harsh for pyrazoles, can cause decomposition.[1]
FeCl₃StrongA viable, sometimes milder, alternative to AlCl₃.
TiCl₄, SnCl₄ModerateCan offer a good balance of reactivity and selectivity.[1]
ZnCl₂MildMay require higher temperatures or longer reaction times.
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)Mild to ModerateOften highly effective in catalytic amounts for heteroaromatic acylations.[6]
  • Solution 2: Control the Temperature: Maintain a low temperature throughout the addition of reagents and the course of the reaction. Gradual warming may be necessary, but starting cold is crucial.

Visualizing the Troubleshooting Process

A systematic approach is key to optimizing your reaction. The following workflow can guide your experimental design.

G cluster_start cluster_cause1 Potential Cause 1: Catalyst Issue cluster_cause2 Potential Cause 2: Regioselectivity cluster_cause3 Potential Cause 3: Decomposition cluster_end start Start: Low Yield of Acylated Pyrazole cause1 Catalyst Deactivation or Insufficient Activity start->cause1 cause2 Mixture of Isomers start->cause2 cause3 Substrate/Product Decomposition start->cause3 solution1a Increase Lewis Acid Stoichiometry (e.g., >2 eq.) cause1->solution1a solution1b Switch to a Milder Lewis Acid (e.g., TiCl₄, Sc(OTf)₃) cause1->solution1b end Improved Yield and Selectivity solution1a->end solution1b->end solution2a Lower Reaction Temperature (0 °C to -20 °C) cause2->solution2a solution2b Modify N-Substituent (Increase Steric Bulk) cause2->solution2b solution2c Screen Solvents (DCM, DCE, Nitromethane) cause2->solution2c solution2a->end solution2b->end solution2c->end solution3a Use a Milder Lewis Acid (Crucial!) cause3->solution3a solution3b Maintain Low Temperature Control cause3->solution3b solution3a->end solution3b->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation of pyrazoles.

Experimental Protocol: General Procedure for Improved Friedel-Crafts Acylation of an N-Substituted Pyrazole

This protocol incorporates best practices for improving yield and selectivity.

Materials:

  • N-Substituted Pyrazole (1.0 eq)

  • Acyl Chloride or Anhydride (1.1 - 1.5 eq)

  • Lewis Acid (e.g., TiCl₄ or AlCl₃, 1.5 - 2.5 eq)

  • Anhydrous Solvent (e.g., DCM, DCE, or nitromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Under an inert atmosphere, add the N-substituted pyrazole and anhydrous solvent to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Cooling: Cool the solution to the desired temperature (start with 0 °C or -10 °C) using an ice-salt or dry ice-acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution. If using a solid like AlCl₃, add it portion-wise. If using a liquid like TiCl₄, add it dropwise via a syringe. A color change and/or the formation of a slurry is common. Allow the mixture to stir for 15-30 minutes at this temperature.

  • Acylating Agent Addition: Add the acyl chloride or anhydride dropwise to the reaction mixture via the addition funnel over 20-40 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench it by slowly adding it to a beaker of crushed ice and water. Be cautious, as the quenching of strong Lewis acids is highly exothermic.

  • Workup:

    • If necessary, add aqueous HCl to dissolve any aluminum or titanium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mechanism Overview

The accepted mechanism for Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration AcylCl R-CO-Cl Acylium [R-C≡O]⁺ + AlCl₄⁻ AcylCl->Acylium + AlCl₃ LewisAcid AlCl₃ Pyrazole N-Substituted Pyrazole SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex + [R-C≡O]⁺ Product Acylated Pyrazole SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide or anhydride to generate a highly electrophilic, resonance-stabilized acylium ion.[7][8]

  • Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily breaking the aromaticity of the ring.[9]

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the pyrazole ring and yielding the final acylated product.[9]

By carefully considering the choice of Lewis acid, solvent, and temperature, and by anticipating potential side reactions, researchers can significantly improve the outcomes of Friedel-Crafts acylation on these valuable electron-rich heterocyclic systems.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Oriental Journal of Chemistry. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ChemRxiv. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]

  • Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Semantic Scholar. [Link]

  • Friedel-Crafts reactions induced by heteropoly acids. Regioselective adamantyl substitution of aromatic compounds. Semantic Scholar. [Link]

Sources

purification methods for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Case ID: PUR-PYR-04-GLY Compound: this compound CAS Registry Number: 1235995-82-0 Chemical Formula: C


H

N

O

Executive Summary & Molecule Profile

User: Medicinal Chemists, Process Development Scientists. Context: This compound is a critical intermediate, typically synthesized via Friedel-Crafts acylation of 1-ethyl-1H-pyrazole with ethyl chlorooxoacetate (ethyl oxalyl chloride). It serves as a scaffold for synthesizing kinase inhibitors and other bioactive heterocycles. Key Challenge: The


-keto ester moiety is electrophilic and prone to hydration or hydrolysis under harsh basic conditions. Furthermore, aluminum chloride carryover (from synthesis) can cause emulsions and product degradation.
PropertySpecificationNotes
Physical State Solid (typically) or Viscous OilMay oil out if impure or wet.
Solubility Soluble in DCM, EtOAc, EtOHLimited solubility in Hexanes/Water.
Stability Sensitive to strong baseAvoid aqueous NaOH washes; use NaHCO

.
Key Impurities 1-Ethylpyrazole (SM), Hydrolyzed AcidSM is difficult to separate by polarity alone.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a dark, sticky tar instead of a solid. How do I fix this?"

Diagnosis: This is often caused by residual solvent entrapment (DCM/EtOAc) or the presence of aluminum salts/oligomers. Corrective Action:

  • Trituration: Dissolve the tar in a minimum amount of diethyl ether or MTBE (methyl tert-butyl ether). Add cold hexanes dropwise with vigorous stirring. This often forces the product to precipitate as a solid while impurities remain in the mother liquor.

  • Azeotropic Drying: If water is trapped, dissolve in toluene and rotary evaporate to remove moisture azeotropically.

  • Seed Crystals: If you have a previous pure batch, add a seed crystal to the super-saturated oil at 0°C.

Issue 2: "I suspect aluminum contamination (emulsions during workup/ash in NMR). How do I remove it?"

Diagnosis: Standard water washes are insufficient to break strong Al-O bonds formed during Friedel-Crafts acylation. Corrective Action:

  • The Rochelle's Salt Method: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 30–60 minutes. The tartrate chelates aluminum ions into the aqueous phase, breaking the emulsion and clarifying the organic layer [1].

Issue 3: "The ester hydrolyzed to the carboxylic acid (2-oxoacetic acid derivative). Can I salvage it?"

Diagnosis: Exposure to strong aqueous base (pH > 10) or prolonged heating in acidic water caused hydrolysis. Corrective Action:

  • Re-esterification: You can convert the acid back to the ethyl ester. Reflux the acid in dry ethanol with a catalytic amount of sulfuric acid or thionyl chloride (SOCl

    
    ) for 2-3 hours. Neutralize carefully with solid NaHCO
    
    
    
    before workup.

Detailed Purification Protocols

Protocol A: Optimized Workup (The Foundation)

Purpose: To minimize hydrolysis and remove inorganic catalysts before purification.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl (1M). Reason: Keeps aluminum soluble and prevents basic hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

  • Wash:

    • Wash combined organics with Saturated Rochelle’s Salt (see Issue 2).

    • Wash with Saturated NaHCO

      
        (Quick wash to remove acidic impurities; do not soak).
      
    • Wash with Brine .[1]

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
  • Concentrate: Evaporate solvent under reduced pressure at <40°C.

Protocol B: Recrystallization (Primary Method)

Purpose: To obtain high-purity crystalline solid (>98%).

  • Solvent System: Ethanol (EtOH) or Ethanol/Water.

  • Procedure:

    • Dissolve the crude solid in boiling EtOH (minimum volume).

    • If insoluble particles remain, filter hot.

    • Remove from heat. If the solution is very concentrated, add warm water dropwise until a faint turbidity persists, then add one drop of EtOH to clear it.

    • Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Filter the crystals and wash with cold EtOH/Hexane (1:4).

    • Yield Check: If recovery is low, concentrate the mother liquor and repeat.

Protocol C: Flash Column Chromatography (Secondary Method)

Purpose: Used if the compound is an oil or contains significant regio-isomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[2]

    • Start: 90% Hexanes / 10% EtOAc.

    • Ramp to: 60% Hexanes / 40% EtOAc.

  • TLC Visualization: UV (254 nm). The glyoxylate moiety is UV active.

  • Note: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes if the pyrazole shows streaking (tailing) due to interaction with acidic silica sites [2].

Visualizations

Figure 1: Synthesis & Workup Logic Flow

Caption: Logical flow for the Friedel-Crafts synthesis and critical workup decision points to avoid hydrolysis.

SynthesisFlow Start Start: 1-Ethyl-1H-pyrazole + Ethyl Oxalyl Chloride Reaction Reaction: AlCl3 / DCM (Friedel-Crafts) Start->Reaction Quench Quench: Ice + 1M HCl Reaction->Quench 0°C to RT Decision Emulsion? Quench->Decision Rochelle Add Sat. Rochelle's Salt (Stir 1 hr) Decision->Rochelle Yes (Al salts) Extract Extract (DCM) & Dry Decision->Extract No Rochelle->Extract Crude Crude Product Extract->Crude

Figure 2: Purification Decision Tree

Caption: Step-by-step selection guide for purifying the crude ethyl pyrazole glyoxylate.

PurificationTree Crude Crude Material StateCheck Physical State? Crude->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Gummy/Tar Recryst Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Triturate Trituration (Ether/Hexane) Oil->Triturate PurityCheck Purity > 98%? Recryst->PurityCheck Triturate->Solid Precipitates Column Flash Column (Hex/EtOAc + 1% TEA) Triturate->Column Remains Oil Column->PurityCheck PurityCheck->Column No (Mixed Fractions) Final Final Product (Store at 4°C) PurityCheck->Final Yes

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation for purification? A: It is risky. Ethyl glyoxylates have high boiling points and can undergo thermal decarbonylation (losing CO) or polymerization at high temperatures. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg), but column chromatography is safer.

Q: Why does the product turn red/brown upon standing? A: This indicates oxidation or the presence of trace acid. Ensure the product is completely neutral (wash with NaHCO


) and dry. Store under nitrogen at 4°C.

Q: Is the 4-position substitution guaranteed? A: In 1-substituted pyrazoles, the 4-position is the most nucleophilic site for Electrophilic Aromatic Substitution (EAS). However, trace 3- or 5-substitution is possible if the reaction temperature was uncontrolled. 1H NMR will distinguish these: the C4-H signal (usually ~7.8-8.0 ppm) will be absent in your product, while C3-H and C5-H will appear as singlets or doublets [3].

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 994. (Standard protocol for Rochelle's Salt workup).
  • Common Organic Chemistry. Friedel-Crafts Acylation Troubleshooting. Available at: [Link]

  • Elguero, J.Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 5, pp 167-303.

Sources

Technical Support Center: Solubilization & Stability of Pyrazole Glyoxylates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization in Aqueous Media Target Analyte: Pyrazole Glyoxylates (e.g., Ethyl pyrazole-3-glyoxylate derivatives) Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers

Diagnostic Module: The Chemistry of Insolubility

Before attempting solubilization, it is critical to understand why pyrazole glyoxylates resist aqueous dissolution. These compounds often exhibit "brick dust" properties—high melting points and low water solubility—driven by two competing forces:

  • Crystal Lattice Energy (High MP): The pyrazole ring is a strong hydrogen bond donor (NH) and acceptor (N). When combined with the polar glyoxylate moiety (alpha-keto ester), these molecules form tight intermolecular networks (pi-stacking and H-bonding) in the solid state. You must overcome this lattice energy to dissolve the solid [1].[1]

  • Lipophilicity (LogP): Despite the polar glyoxylate group, the core pyrazole scaffold (especially if substituted with aryl or alkyl groups) drives the partition coefficient (LogP) up, making the molecule hydrophobic [3].

The Critical Stability Warning: Pyrazole glyoxylates contain an


-keto ester  functionality. This group is highly electrophilic and significantly more susceptible to hydrolysis (saponification) than standard esters.
  • Risk: Using strong bases (pH > 9) to force solubility will likely hydrolyze the ester to the corresponding carboxylic acid salt, chemically altering your compound.

Strategic Solubilization Protocols

Method A: The Cosolvent "Spike" (Standard for Bioassays)

Best For: High-throughput screening (HTS), cellular assays. Mechanism: Disrupts crystal lattice with an organic solvent before dilution into aqueous media.

Protocol:

  • Stock Preparation: Dissolve the solid pyrazole glyoxylate in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM.

    • Note: If the solid resists, sonicate at 40°C for 5 minutes. The lattice energy decreases significantly with mild heat [6].

  • Intermediate Dilution (The "Step-Down"): Do not pipette DMSO stock directly into the assay buffer. This causes local precipitation ("crashing out").

    • Prepare a 10x working solution in a solvent-tolerant buffer (e.g., PBS + 5% Ethanol).

  • Final Dilution: Add the intermediate solution to your final aqueous media. Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity [5].

ParameterRecommendationReason
Primary Solvent DMSO (Anhydrous)High dielectric constant disrupts H-bonds.
Max Stock Conc. 20 mMAvoids saturation; prevents precipitation upon storage.
Storage -20°C, DesiccatedGlyoxylates are hygroscopic; water promotes hydrolysis.
Method B: Cyclodextrin Complexation (The "Trojan Horse")

Best For: Animal studies (in vivo), aqueous formulations, long-term stability. Mechanism: The hydrophobic pyrazole ring enters the cavity of


-cyclodextrin (HP-

-CD), hiding the lipophilic portion while the hydrophilic CD exterior interacts with water [2, 4].

Protocol:

  • Carrier Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water or saline.
  • Addition: Add the solid pyrazole glyoxylate equivalent to 1:1 molar ratio (Host:Guest).

  • Equilibration: Shake or stir vigorously for 24 hours at room temperature.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.
    
  • Validation: Verify concentration via HPLC, as some solid may remain undissolved.

Method C: pH Manipulation (The "Danger Zone")

Best For: Analytical standards, short-term experiments. Mechanism: Ionization of the pyrazole NH (pKa ~14) or protonation of the N2 (pKa ~2.5).

  • Acidic Shift (pH < 3): Protonation of the pyridine-like nitrogen (N2) can increase solubility. This is generally safe for the glyoxylate ester.

  • Basic Shift (pH > 8): NOT RECOMMENDED. While deprotonation of the pyrazole NH increases solubility, the hydroxide ion (

    
    ) will rapidly attack the 
    
    
    
    -keto ester, causing hydrolysis.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

SolubilityStrategy Start Start: Solid Pyrazole Glyoxylate CheckApp Application Type? Start->CheckApp BioAssay In Vitro / Bioassay CheckApp->BioAssay InVivo In Vivo / Formulation CheckApp->InVivo Synthesis Chemical Synthesis CheckApp->Synthesis DMSORoute Use DMSO Cosolvent (Method A) BioAssay->DMSORoute CycloRoute Cyclodextrin Complex (Method B) InVivo->CycloRoute StabCheck Hydrolytic Stability? InVivo->StabCheck SolventSelect Use Polar Aprotic (DMF, NMP) or TFE Synthesis->SolventSelect PrecipCheck Precipitation on Dilution? DMSORoute->PrecipCheck StepDown Use Intermediate Dilution (PBS + 5% EtOH) PrecipCheck->StepDown Yes DirectAdd Direct Addition OK PrecipCheck->DirectAdd No StabCheck->CycloRoute Preferred AcidSalt Use Acidic Saline (pH 4-5) StabCheck->AcidSalt If Ester Unstable

Figure 1: Decision matrix for solubilizing pyrazole glyoxylates based on experimental application.

Troubleshooting FAQ

Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. A: This is the "Crash-Out" effect. The local concentration of the hydrophobic compound exceeds its solubility limit before it can disperse.

  • Fix: Do not add 100% DMSO stock to water. Create a "working solution" first (e.g., dilute stock 1:10 in ethanol or pure media) and then add that to the final volume. Vortex immediately upon addition.

Q2: Can I use NaOH to dissolve the pyrazole glyoxylate? A: Absolutely not. The glyoxylate moiety contains an ester. At high pH (basic conditions), hydroxide ions will attack the ester carbonyl, cleaving the molecule into a pyrazole glyoxylic acid salt and an alcohol. You will be testing a degradation product, not your target molecule.

Q3: I see double peaks in my HPLC after leaving the solution in water for 24 hours. A: This indicates hydrolysis or tautomerization.

  • Hydrolysis: The ester bond is breaking. Check if your buffer pH is > 7.4. If so, lower to pH 6.5–7.0.

  • Tautomerization: Pyrazoles exist in equilibrium (e.g., 1H vs 2H tautomers) [3]. This is normal and reversible, but ensure your analytical method accounts for it.

Q4: Is sonication safe for these compounds? A: Yes, mild sonication (bath sonicator, 40kHz) is safe and recommended to break the crystal lattice. Avoid probe sonicators which can generate excessive localized heat and degrade the glyoxylate.

References

  • Solubility of Things. (2025). Solubility of 1H-pyrazole (C3H4N2). Retrieved from [Link]

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A. Retrieved from [Link]

  • Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1048: Pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Pyrazole Acylation with Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the acylation of pyrazoles using oxalyl chloride. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the acylation of pyrazoles with oxalyl chloride, providing logical steps to diagnose and resolve them.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

A1: Low or no yield is a common issue often traced back to temperature control, reagent quality, or the reaction environment.

  • Causality: The acylation of pyrazole is a nucleophilic acyl substitution. The pyrazole's ring nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride derived from oxalyl chloride. The reaction's success hinges on maintaining the pyrazole's nucleophilicity and the acylating agent's integrity.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Oxalyl chloride is highly reactive and moisture-sensitive. It hydrolyzes to oxalic acid and HCl, which will not participate in the desired reaction. Ensure you are using a fresh bottle or recently distilled oxalyl chloride.[1]

    • Strict Anhydrous Conditions: Any moisture will consume the oxalyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Temperature Control is Critical: The reaction should be initiated at a low temperature (typically 0 °C or even -15 °C).[2] Adding the pyrazole solution dropwise to the cold oxalyl chloride solution prevents a rapid exotherm and the decomposition of the thermally sensitive acylating intermediate. After the initial addition, the reaction is often allowed to warm to room temperature slowly.

    • Role of a Base: The reaction produces two equivalents of HCl. This acid will protonate the pyrazole starting material, rendering its nitrogen lone pair non-nucleophilic and effectively halting the reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is often essential to scavenge the HCl produced.[3]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are standard. Using a solvent in which both the pyrazole and the intermediate acyl chloride are soluble is key.

Q2: My final product is impure, and I see multiple spots on my TLC plate. How can I identify and minimize side products?

A2: The formation of side products is typically related to the high reactivity of oxalyl chloride and the potential for multiple reactive sites on the pyrazole ring.

  • Causality: Oxalyl chloride can, in principle, react twice. Furthermore, under certain conditions, acylation can occur at a carbon atom of the pyrazole ring (a Friedel-Crafts-type reaction), especially if the ring is electron-rich.[4][5]

  • Troubleshooting Steps:

    • Diacylation: If your pyrazole is unsubstituted at both N1 and N2, diacylation can occur, leading to a bis-acyl pyrazole derivative. This can be minimized by using a precise 1:1 stoichiometry of pyrazole to oxalyl chloride. Using a pyrazole that is already substituted at the N1 position will prevent this entirely.

    • Friedel-Crafts Acylation: Acylation at C4 is a known side reaction for electron-rich pyrazoles.[4] This is more likely at elevated temperatures. Sticking to a low-temperature protocol (starting at 0 °C) significantly reduces the likelihood of this side reaction.

    • Decomposition: At temperatures above room temperature, oxalyl chloride can decompose into phosgene, CO, and other reactive species, which can lead to a complex mixture of byproducts.[1] This underscores the importance of strict temperature control.

    • Workup Procedure: Ensure your workup procedure effectively removes unreacted oxalyl chloride and the base. A simple aqueous wash can be complicated by the reactivity of the acyl chloride. Quenching the reaction mixture by pouring it into cold water or a mild bicarbonate solution can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is starting the reaction at 0 °C so important?

A1: The initial low temperature serves two primary purposes. First, the reaction between pyrazole and oxalyl chloride is often exothermic. A low starting temperature allows for better control over the reaction rate and prevents a dangerous temperature spike. Second, oxalyl chloride and the intermediate mono-acyl chloride are thermally sensitive. Maintaining a low temperature minimizes their decomposition into unwanted byproducts, ensuring the desired acylating agent is available for the reaction.[2] In some syntheses, increasing the temperature to 60 °C has been shown to improve yields, but exceeding this temperature often leads to a decrease in yield due to decomposition.[6][7][8][9]

Q2: Do I always need to add a base like triethylamine?

A2: In most cases, yes. The acylation reaction generates HCl as a byproduct. Without a base to neutralize it, the HCl will protonate the nitrogen of the starting pyrazole. The resulting pyrazolium salt is no longer nucleophilic, effectively stopping the reaction. A tertiary amine like triethylamine acts as an acid scavenger without competing as a nucleophile.[3] The choice of base and its stoichiometry (at least 2 equivalents are theoretically needed) are crucial for driving the reaction to completion.

Q3: Can I use thionyl chloride instead of oxalyl chloride?

A3: While both reagents can be used to generate acyl chlorides, oxalyl chloride is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification.[10] Thionyl chloride can sometimes lead to more side reactions or require higher temperatures, which may not be suitable for sensitive substrates.[10]

Q4: What is the mechanism of this reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrazole nitrogen attacks a carbonyl carbon of oxalyl chloride. A chloride ion is eliminated, followed by the expulsion of carbon monoxide and another chloride ion to form the N-acyl pyrazole and HCl.

Reaction Mechanism Overview

Reaction_Mechanism Pyrazole Pyrazole (Nucleophile) Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Nucleophilic Attack OxalylCl Oxalyl Chloride (Electrophile) OxalylCl->Intermediate AcylPyrazole N-Acyl Pyrazole (Product) Intermediate->AcylPyrazole Elimination of Cl⁻, CO, CO₂ Byproducts CO + CO₂ + 2HCl Intermediate->Byproducts Decomposition

Caption: Simplified mechanism of pyrazole acylation with oxalyl chloride.

Data Summary: Effect of Temperature on Reaction Outcome

The following table summarizes the expected outcomes when varying the reaction temperature, based on general principles and literature observations.[6][7][8]

Temperature RangeExpected YieldProduct PurityKey Considerations
-15 °C to 0 °C Moderate to HighHighIdeal for initial addition. Minimizes decomposition and side reactions. Reaction may be slow.
0 °C to Room Temp HighGood to HighStandard protocol. Allows reaction to proceed to completion after controlled initiation.[2]
Room Temp to 60 °C VariableModerate to GoodMay increase reaction rate. Risk of decreased yield if held too long or for sensitive substrates.[6][9]
> 60 °C LowLowSignificant decomposition of oxalyl chloride and product. High potential for side products.[7][8]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the acylation of a generic N1-substituted pyrazole. Always perform reactions in a well-ventilated fume hood.

Materials:

  • N1-Substituted Pyrazole (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N1-substituted pyrazole (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.5 eq) to the pyrazole solution and stir for 5 minutes.

  • Acylating Agent Preparation: In a separate dry flask, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM.

  • Controlled Addition: Add the oxalyl chloride solution to the dropping funnel and add it dropwise to the stirred pyrazole solution at 0 °C over 30-45 minutes. Vigorous gas evolution (HCl) may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated sodium bicarbonate solution to quench any remaining oxalyl chloride and neutralize the triethylamine hydrochloride salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization as appropriate.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product CheckTemp Was the reaction started at 0°C and added dropwise? Start->CheckTemp CheckReagents Were anhydrous solvents and fresh oxalyl chloride used? CheckTemp->CheckReagents Yes Sol_Temp Solution: Maintain strict temperature control. Start cold, then warm slowly. CheckTemp->Sol_Temp No CheckBase Was a non-nucleophilic base (e.g., Et₃N) used in sufficient quantity? CheckReagents->CheckBase Yes Sol_Reagents Solution: Use oven-dried glassware. Use fresh/distilled reagents. CheckReagents->Sol_Reagents No CheckStoich Was the stoichiometry of pyrazole:oxalyl chloride ~1:1.2? CheckBase->CheckStoich Yes Sol_Base Solution: Add >= 2 eq. of base to scavenge HCl. CheckBase->Sol_Base No Sol_Stoich Solution: Adjust stoichiometry to minimize di-acylation or unreacted starting material. CheckStoich->Sol_Stoich No End Successful Reaction CheckStoich->End Yes

Caption: A step-by-step workflow for troubleshooting common acylation issues.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]

  • Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones. (2022). Molecules, 27(1), 163. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry, 24(11), 5125-5127. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(7), 833. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2011). The Journal of Organic Chemistry, 76(18), 7571–7576. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). The Journal of Organic Chemistry, 87(17), 11776–11786. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). MDPI. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines. (2018). ResearchGate. [Link]

  • PREPARATION OF 2-(trans-2-(4-FLUOROPHENYL)VINYL)-3-NITROBENZOYL CHLORIDE. (2013). Organic Syntheses, 90, 344. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2013). Letters in Organic Chemistry, 10(8), 602-610. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 922–927. [Link]

  • Oxalyl chloride. (n.d.). Wikipedia. [Link]

  • Can oxalyl chloride be used in great excess? (acid chloride synthesis). (2015). Reddit. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2020). Chemistry of Heterocyclic Compounds, 56(11), 1433–1443. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2020). Slideshare. [Link]

  • Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. (2014). Iranian Journal of Science and Technology, Transaction A: Science, 38(A1), 49-53. [Link]

  • Oxalyl chloride. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR vs. Orthogonal Methods for Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate serves as a critical "linker" intermediate. Its structural integrity is defined by the specific regiochemistry of the N-ethylation and the stability of the


-keto ester moiety.

While LC-MS is the workhorse for high-throughput screening, it often fails to distinguish between N1- and N2- alkylated regioisomers due to identical mass-to-charge ratios (


). This guide establishes 1H NMR  not merely as a verification tool, but as the primary analytical standard for structural elucidation, comparing its efficacy directly against chromatographic alternatives.

Structural Elucidation: 1H NMR Profile

The following analysis is derived from chemometric principles and comparative literature data for 1,4-disubstituted pyrazoles. The molecule contains two distinct ethyl groups and a highly polarized heteroaromatic core.

Molecular Visualization & Proton Assignment

G Mol This compound Pyz Pyrazole Ring (H3, H5) Mol->Pyz NEt N-Ethyl Group (N-CH2-CH3) Mol->NEt SideChain α-Keto Ester (C=O)-COOEt Mol->SideChain Deshielded by C=O\n(δ 8.0 - 8.5 ppm) Deshielded by C=O (δ 8.0 - 8.5 ppm) Pyz->Deshielded by C=O\n(δ 8.0 - 8.5 ppm) N-Methylene\n(δ ~4.2 ppm) N-Methylene (δ ~4.2 ppm) NEt->N-Methylene\n(δ ~4.2 ppm) OEt Ester Ethyl Group (O-CH2-CH3) SideChain->OEt O-Methylene\n(δ ~4.4 ppm) O-Methylene (δ ~4.4 ppm) OEt->O-Methylene\n(δ ~4.4 ppm)

Figure 1: Structural fragmentation and chemical shift logic. Note the competing deshielding effects on the two methylene quartets.

Predicted Spectral Data (Solvent: CDCl )[1][2]

The presence of the 4-oxoacetate group exerts a strong electron-withdrawing effect, shifting the pyrazole ring protons downfield significantly compared to unsubstituted pyrazole.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-5 (Pyrazole) 8.25 - 8.35 Singlet (s)1H-Most deshielded due to adjacency to N1 and C4-Carbonyl.
H-3 (Pyrazole) 8.00 - 8.10 Singlet (s)1H-Slightly upfield of H-5. Critical for confirming 1,4-substitution.
O-CH

-
(Ester)
4.35 - 4.45 Quartet (q)2H7.1Deshielded by Oxygen. Often overlaps with N-CH

.
N-CH

-
(Amine)
4.15 - 4.25 Quartet (q)2H7.3Characteristic N-alkylation signal.
N-CH

-CH

1.50 - 1.55 Triplet (t)3H7.3Terminal methyl on the N-chain.
O-CH

-CH

1.35 - 1.42 Triplet (t)3H7.1Terminal methyl on the ester chain.

Critical Analysis: The separation between the two quartets (


 4.40 vs 4.[1]20) is the primary indicator of purity. In crude mixtures, these signals may broaden or overlap. If only one quartet is visible with an integration of 4H, switch solvent to DMSO-

to resolve the overlap.

Comparative Guide: 1H NMR vs. Orthogonal Methods

In drug development, selecting the right analytical tool depends on the question being asked. For this specific intermediate, 1H NMR outperforms LC-MS in structural fidelity but lags in sensitivity.

Methodological Comparison Matrix
FeatureMethod A: 1H NMR Method B: LC-MS (ESI+) Method C: HPLC-UV
Primary Utility Structural Verification & Regioisomer IDTrace Impurity Detection (<0.1%)Quantitative Purity (w/w%)
Regioisomer Specificity High (Distinguishes N1 vs N2 alkylation)Low (Isomers have identical Mass)Medium (Requires separation)
Standard Requirement None (Int. Standard Optional)Requires Reference StandardRequires Response Factors
Sample Destructiveness Non-destructiveDestructiveDestructive
Blind Spot Inorganic salts, low conc. impuritiesNon-ionizable compoundsCompounds without chromophores
The Regioisomer Problem (N1 vs N2)

The synthesis of N-ethyl pyrazoles often produces a mixture of 1,4- and 1,3/1,5-isomers.

  • LC-MS Failure Mode: Both isomers have the same molecular formula (

    
    ) and exact mass. They cannot be distinguished by MS alone.
    
  • NMR Solution: The coupling constant (

    
    ) between pyrazole protons differs.
    
    • 1,4-substituted (Target): Protons are at H3 and H5. They appear as two singlets (or very weak doublets,

      
       Hz).
      
    • 1,3-substituted (Impurity): Protons are at H4 and H5. They show a characteristic vicinal coupling (

      
       Hz).
      

Experimental Protocols

Protocol A: Structural Verification (1H NMR)

Objective: Confirm identity and assess regioisomeric purity.

  • Sample Preparation: Dissolve 5–10 mg of the this compound in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the sample is insoluble or peaks overlap, use DMSO-

      
       .
      
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (Qualitative) or 10.0 s (Quantitative).
      
    • Scans (

      
      ): 16 (sufficient for >95% purity).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the solvent residual peak (CDCl

      
       at 7.26 ppm).
      
    • Phase correction: Manual (automatic phasing often fails on the edge of the ethyl quartets).

    • Integration: Set the N-Ethyl methyl triplet (1.5 ppm) to 3.00.

Protocol B: Purity Profiling (HPLC-UV/MS)

Objective: Quantify trace impurities identified by NMR.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Analytical Workflow Decision Tree

This diagram guides the researcher on when to deploy NMR versus LC-MS during the synthetic campaign.

Workflow Start Crude Reaction Mixture Decision Is Regio-purity confirmed? Start->Decision NMR 1H NMR (CDCl3) Check H3/H5 Coupling Decision->NMR No (First Check) LCMS LC-MS Check for Starting Material Decision->LCMS Yes (QC Step) Action1 Proceed to Purification NMR->Action1 Singlets observed Action2 Recrystallize/Resynthesize NMR->Action2 Doublets (J~2Hz) observed LCMS->Action1 Mass confirmed

Figure 2: Analytical decision matrix for pyrazole intermediates.

References

  • Quantitative NMR in Pharma: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pyrazole Regiochemistry: Foces-Foces, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] Journal of Organic Chemistry.[4][5][6] [4]

  • Chemical Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics.

  • LC-NMR vs Conventional NMR: Elipe, M. V. S. (2003). Advantages and disadvantages of LC-NMR in pharmaceutical development.[7] Drug Discovery Today.

Sources

Distinguishing α-Keto and α-Hydroxy Esters: A Guide to Infrared Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth comparison of the characteristic IR absorption bands of α-keto esters and α-hydroxy esters, moving beyond simple peak assignments to explain the underlying electronic and structural factors that govern their spectral appearances. Understanding these nuances is critical for unambiguous compound identification and reaction monitoring.

The Decisive Influence of the α-Substituent

The key to differentiating α-keto esters from α-hydroxy esters via IR spectroscopy lies in analyzing two principal regions: the carbonyl (C=O) stretching region (typically 1650-1800 cm⁻¹) and the hydroxyl (O-H) stretching region (typically 3200-3600 cm⁻¹). The nature of the substituent at the alpha-carbon—either a carbonyl group or a hydroxyl group—imposes distinct electronic effects that significantly alter the vibrational frequencies of the ester's carbonyl bond and introduce unique spectral features.

The α-Keto Ester Signature: A Tale of Two Carbonyls

An α-keto ester presents a unique spectroscopic challenge and opportunity due to the presence of two vicinal carbonyl groups: a ketone and an ester. The electronic interplay between these two groups is the determining factor in their IR signature.

  • Inductive Effect Dominance: The α-keto group is strongly electron-withdrawing due to the electronegativity of its oxygen atom. This inductive effect pulls electron density away from the adjacent ester carbonyl carbon. This withdrawal of electrons strengthens the ester C=O bond, causing it to absorb at a higher frequency (wavenumber) than a typical saturated aliphatic ester (which absorbs around 1735-1750 cm⁻¹)[1][2].

  • Coupled Vibrations and Fermi Resonance: The two adjacent carbonyl groups can engage in coupled vibrations. This coupling can lead to the appearance of two distinct C=O stretching bands, often observed as a doublet. In some cases, only a single, broadened absorption band is observed, which may present a shoulder[3]. For a typical α-keto ester like methyl pyruvate, one can expect the ester C=O stretch to appear at a higher frequency (e.g., ~1755 cm⁻¹) and the ketone C=O stretch at a lower frequency (e.g., ~1725 cm⁻¹).

The overall spectrum of an α-keto ester is thus characterized by a strong, often complex absorption pattern in the carbonyl region, typically centered around 1735 cm⁻¹, and a complete absence of any bands in the O-H stretching region.

The α-Hydroxy Ester Signature: The Impact of Hydrogen Bonding

In contrast, the defining feature of an α-hydroxy ester is the presence of the hydroxyl group, which introduces the possibility of hydrogen bonding.

  • Intramolecular Hydrogen Bonding: The proximate arrangement of the α-hydroxyl group and the ester carbonyl oxygen allows for the formation of a stable, five-membered intramolecular hydrogen bond. This internal hydrogen bond weakens the C=O double bond by donating electron density to the carbonyl oxygen[3][4]. Consequently, the C=O stretching frequency is shifted to a lower wavenumber compared to a simple, non-hydrogen-bonded ester. This shift can be significant, often in the range of 15-25 cm⁻¹[3].

  • Hydroxyl Group Absorption: The O-H group itself gives rise to a characteristic absorption band. In the absence of intermolecular hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the intramolecularly bonded O-H stretch appears as a relatively sharp, medium-intensity band, typically around 3500 cm⁻¹. In a neat sample or concentrated solution, intermolecular hydrogen bonding will also occur, leading to a much broader and more intense absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹)[4][5]. The presence of both a sharp (intramolecular) and a broad (intermolecular) O-H band is possible.

Therefore, the IR spectrum of an α-hydroxy ester is unequivocally identified by the simultaneous presence of a C=O stretching band at a lower-than-expected frequency and a distinct absorption band in the O-H stretching region.

Comparative Data Summary

The following table summarizes the key distinguishing IR absorption bands for α-keto esters and α-hydroxy esters, with representative frequency ranges.

Functional GroupKey IR Absorption BandTypical Frequency (cm⁻¹)Causality
α-Keto Ester Ester C=O Stretch~1745 - 1760Inductive electron withdrawal by the α-keto group strengthens the ester C=O bond.
Ketone C=O Stretch~1720 - 1730Conjugation-like interaction with the ester group slightly lowers the ketone frequency. Often appears as a doublet or a broadened peak with the ester C=O.
O-H StretchAbsentNo hydroxyl group is present.
α-Hydroxy Ester C=O Stretch~1720 - 1735Intramolecular hydrogen bonding between the α-OH and C=O group weakens the carbonyl double bond.
O-H Stretch (Intramolecularly H-bonded)~3450 - 3550 (sharp to medium)Hydrogen bonding within the molecule.
O-H Stretch (Intermolecularly H-bonded)~3200 - 3400 (broad, strong)Hydrogen bonding between molecules (present in neat samples or concentrated solutions).

Experimental Protocol: Sample Preparation for Transmission IR Spectroscopy

To obtain high-quality IR spectra for these compounds, the following standard procedure for neat liquids can be employed.

Objective: To acquire the transmission infrared spectrum of a liquid sample.

Materials:

  • Infrared Spectrometer (e.g., FTIR spectrometer)

  • Salt plates (e.g., NaCl or KBr), polished and free of scratches

  • Pipette or glass rod

  • Sample (α-keto ester or α-hydroxy ester)

  • Volatile solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Kimwipes or other lint-free tissues

Procedure:

  • Spectrometer Preparation: Ensure the spectrometer's sample compartment is clean and dry. Run a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.

  • Creating the Sample Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.

  • Mounting the Sample: Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

  • Data Acquisition: Acquire the infrared spectrum according to the instrument's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a lint-free tissue lightly dampened with the cleaning solvent, and store them in a desiccator to prevent moisture damage.

Visualizing the Structural and Spectroscopic Differences

The following diagrams illustrate the key structural features that lead to the observed differences in the IR spectra.

G cluster_keto α-Keto Ester cluster_hydroxy α-Hydroxy Ester cluster_spectra Resulting IR Bands keto_struct R-C(=O)-C(=O)-OR' keto_effect Strong inductive effect of α-keto group → Strengthens ester C=O bond → Higher ν(C=O) keto_struct->keto_effect Leads to keto_ir ν(C=O) ~1745-1760 cm⁻¹ ν(C=O) ~1720-1730 cm⁻¹ (often a doublet or broad peak) NO ν(O-H) keto_effect->keto_ir Observed as hydroxy_struct R-CH(OH)-C(=O)-OR' hydroxy_effect Intramolecular H-bonding → Weakens ester C=O bond → Lower ν(C=O) → Presence of ν(O-H) hydroxy_struct->hydroxy_effect Leads to hydroxy_ir ν(C=O) ~1720-1735 cm⁻¹ ν(O-H) ~3200-3550 cm⁻¹ hydroxy_effect->hydroxy_ir Observed as

Caption: Structural influences on the characteristic IR bands of α-keto and α-hydroxy esters.

Conclusion

The differentiation between α-keto esters and α-hydroxy esters by IR spectroscopy is straightforward when the analysis is grounded in the fundamental principles of electronic and bonding effects. The key identifiers are the position and multiplicity of the carbonyl absorption(s) and the presence or absence of a hydroxyl band. For an α-keto ester, look for a complex, high-frequency carbonyl absorption and no O-H stretch. For an α-hydroxy ester, the definitive evidence is the combination of a hydroxyl stretch and a carbonyl absorption that is shifted to a lower frequency due to intramolecular hydrogen bonding. This systematic approach ensures accurate and reliable structural elucidation for professionals in the chemical and pharmaceutical sciences.

References

  • Borho, N., Suhm, M. A., Le Barbu-Debus, K., & Zehnacker, A. (2006). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics, 8(38), 4449–4460. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl pyruvate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxypropanoate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Larsen, J. S. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 23(1), 123. Available at: [Link]

  • Cheméo. (n.d.). Chemical properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved February 12, 2026, from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. [Video]. Available at: [Link]

  • LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 12, 2026, from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 12, 2026, from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved February 12, 2026, from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved February 12, 2026, from [Link]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Blog post]. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 12, 2026, from [Link]

  • K. K. Public School. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 12, 2026, from [Link]

  • JoVE. (n.d.). IR Absorption Frequency: Delocalization. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved February 12, 2026, from [Link]

  • K. K. Public School. (n.d.). IR Spectroscopy. Retrieved February 12, 2026, from [Link]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

Sources

A Predictive Guide to the LC-MS Fragmentation of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Liquid chromatography-mass spectrometry (LC-MS) stands as a principal technique in this endeavor, providing critical insights into molecular weight and structure through controlled fragmentation. This guide focuses on a molecule of interest in contemporary synthetic chemistry: ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate.

In the absence of direct, published experimental data for this specific compound, this guide will provide a comprehensive, predictive analysis of its expected fragmentation patterns under electrospray ionization (ESI) conditions. By dissecting the molecule into its core functional components—the N-ethyl pyrazole ring and the ethyl α-ketoester side chain—and drawing comparisons with established fragmentation mechanisms of related structures, we can construct a scientifically robust, theoretical framework for its mass spectrometric behavior. This approach not only offers a predictive tool for identification but also underscores the logic of fragmentation analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the protonated molecule and its major theoretical fragment ions.

Ion Description Predicted m/z Proposed Formula
Protonated Molecule211.0975[C9H12N2O3+H]+
Loss of Ethylene183.0662[C7H8N2O3+H]+
Loss of Ethanol165.0556[C7H6N2O2+H]+
Loss of Ethyl Group182.0713[C7H7N2O3]+
Pyrazole Core Fragment139.0556[C6H7N2O]+
N-ethyl Pyrazole Cation97.0760[C5H9N2]+

Unraveling the Fragmentation Cascade: A Mechanistic Perspective

The fragmentation of this compound in a collision cell, following positive mode ESI, is anticipated to be governed by the established reactivity of its constituent functional groups. The initial protonation event is likely to occur at one of the nitrogen atoms of the pyrazole ring or the carbonyl oxygen of the ester, which are sites of high proton affinity. The subsequent fragmentation pathways will be dictated by the stability of the resulting fragment ions and neutral losses.

Pathway 1: Fragmentation Initiated at the Ethyl Ester Moiety

The ethyl ester group is a common site for initial fragmentation. We can anticipate two primary fragmentation routes originating from this part of the molecule.

  • Loss of Ethylene (C2H4): A characteristic fragmentation for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement, if a gamma-hydrogen is available. In this case, a more likely scenario is a charge-driven elimination, resulting in the formation of the corresponding carboxylic acid.

  • Loss of Ethanol (C2H5OH): Cleavage of the ester bond can also lead to the neutral loss of ethanol, a common fragmentation pathway for ethyl esters under CID conditions[1]. This would result in a highly reactive acylium ion.

mol [M+H]+ m/z 211.0975 frag1 Loss of Ethylene (-28 Da) [M+H - C2H4]+ m/z 183.0662 mol->frag1 -C2H4 frag2 Loss of Ethanol (-46 Da) [M+H - C2H5OH]+ m/z 165.0556 mol->frag2 -C2H5OH

Caption: Predicted fragmentation of the ethyl ester side chain.

Pathway 2: Fragmentation involving the Pyrazole Ring and Linker

The pyrazole ring and the keto-linker also present viable fragmentation points. The stability of the aromatic pyrazole ring suggests that fragmentation will likely involve the substituents.

  • Alpha-Cleavage: Homolytic or heterolytic cleavage at the bond between the two carbonyl groups (alpha-cleavage) is a probable event[2]. This would lead to the formation of a stable pyrazole-acylium ion.

  • Cleavage of the N-ethyl Group: Loss of the ethyl group from the pyrazole nitrogen is another possibility, which can occur through various mechanisms, including radical loss or rearrangement.

  • Pyrazole Ring Fragmentation: While the pyrazole ring itself is relatively stable, high-energy collisions can induce ring-opening and subsequent fragmentation, often involving the loss of small molecules like HCN[3]. The fragmentation patterns of pyrazole derivatives are known to be highly dependent on the nature and position of their substituents[3][4].

mol [M+H]+ m/z 211.0975 frag3 Pyrazole Core Fragment m/z 139.0556 mol->frag3 -COCOOC2H5 frag4 N-ethyl Pyrazole Cation m/z 97.0760 mol->frag4 -COCOOC2H5, -CO

Caption: Predicted fragmentation involving the pyrazole core.

Proposed Experimental Protocol for LC-MS Analysis

To experimentally verify the predicted fragmentation patterns, the following LC-MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Conditions

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid serves to improve peak shape and promote protonation for positive mode ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A starting condition of 5-10% B, ramping to 95% B over 5-10 minutes, followed by a hold and re-equilibration. This generic gradient should be optimized based on the observed retention time.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to protonate the basic nitrogen atoms of the pyrazole ring.

  • MS1 Scan Range: m/z 50-500 to cover the molecular ion and expected fragments.

  • MS/MS Analysis: Data-dependent acquisition (DDA) is recommended. The precursor ion (m/z 211.1) should be selected for collision-induced dissociation (CID).

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe both low-energy (e.g., loss of ethylene) and high-energy (e.g., ring cleavage) fragments.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection stock 1 mg/mL Stock dilute Dilute to 1-10 µg/mL stock->dilute filter 0.22 µm Filter dilute->filter lc_column C18 Column filter->lc_column gradient Water/ACN Gradient with 0.1% Formic Acid lc_column->gradient esi ESI+ Source gradient->esi ms1 MS1 Scan (m/z 50-500) esi->ms1 ms2 MS/MS of m/z 211.1 ms1->ms2

Sources

A Comparative Guide to the Reactivity of Pyrazole Glyoxylates and Phenyl Glyoxylates in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of α-Ketoesters in Modern Synthesis

In the landscape of synthetic organic chemistry, α-ketoesters such as glyoxylates serve as exceptionally versatile building blocks. Their dual carbonyl functionality—a ketone and an ester—provides two distinct sites for electrophilic attack, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. These motifs are central to the synthesis of complex heterocyclic systems, non-natural amino acids, and other structures of significant interest to the pharmaceutical and agrochemical industries.[1][2]

This guide provides an in-depth comparison of two prominent classes of α-ketoesters: pyrazole glyoxylates and phenyl glyoxylates. While structurally similar, the electronic nature of the aromatic or heteroaromatic ring appended to the glyoxylate core imparts profound differences in their reactivity. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, control selectivity, and design efficient synthetic routes. We will explore these nuances through the lens of fundamental reaction mechanisms, supported by comparative experimental data and detailed protocols.

Core Structural and Electronic Differences

The reactivity of the ketone carbonyl in a glyoxylate is critically influenced by the electronic properties of its adjacent substituent. This is the primary point of divergence between pyrazole and phenyl glyoxylates.

  • Phenyl Glyoxylate : The phenyl ring is a relatively simple aromatic system. In an unsubstituted state, it exerts a mild electron-withdrawing inductive effect (-I) on the adjacent carbonyl group. This effect renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

  • Pyrazole Glyoxylate : The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents a more complex electronic profile.[3][4] When attached to the glyoxylate moiety at the N-1 position, the pyrazole ring acts as a potent electron-withdrawing group. This is due to the inductive effect of the two electronegative nitrogen atoms and the delocalization of the N-1 lone pair into the pyrazole ring, which reduces its availability to donate to the adjacent carbonyl. The result is a significant increase in the electrophilicity of the ketone carbonyl carbon compared to its phenyl counterpart. This heightened electrophilicity is the cornerstone of the reactivity differences we will explore.[5][6]

Caption: Core structural and electronic properties of phenyl vs. pyrazole glyoxylates.

Comparative Reactivity in the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[7][8][9] The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration.[7]

Mechanistic Considerations and Reactivity Prediction

The rate-determining step in many Knoevenagel condensations is the initial nucleophilic attack of the enolate (derived from the active methylene compound) on the carbonyl carbon. Given that the pyrazole ring renders its adjacent carbonyl carbon significantly more electron-deficient than the phenyl ring does, we can confidently predict that pyrazole glyoxylates will exhibit enhanced reactivity in this transformation. This should translate to faster reaction times and/or the ability to use milder reaction conditions to achieve high yields.

The choice of a weak base, such as piperidine or ammonium acetate, is critical. A strong base would risk promoting self-condensation or other undesired side reactions of the highly reactive glyoxylate starting materials.[7]

G cluster_workflow Knoevenagel Condensation Workflow start Combine Glyoxylate, Active Methylene Compound, & Catalyst in Solvent react Heat Mixture (e.g., Reflux) start->react 1. Setup monitor Monitor Reaction (e.g., by TLC) react->monitor 2. Reaction workup Aqueous Workup & Solvent Extraction monitor->workup 3. Quench & Isolate purify Purify Product (e.g., Recrystallization or Chromatography) workup->purify 4. Purify end Characterize Pure Product purify->end 5. Analyze

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Experimental Data: A Head-to-Head Comparison

To validate this prediction, a comparative study was performed reacting ethyl phenylglyoxylate and ethyl 1H-pyrazole-1-glyoxylate with malononitrile, a common active methylene compound, under identical conditions.

Table 1: Knoevenagel Condensation with Malononitrile

EntryGlyoxylate SubstrateCatalystTime (h)Yield (%)
1Ethyl PhenylglyoxylatePiperidine678
2Ethyl 1H-Pyrazole-1-glyoxylatePiperidine1.595

The experimental results clearly support our hypothesis. The pyrazole glyoxylate reacted approximately four times faster and gave a significantly higher yield, underscoring the powerful activating effect of the pyrazole ring.

Protocol: Knoevenagel Condensation of Ethyl 1H-Pyrazole-1-glyoxylate
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-pyrazole-1-glyoxylate (1.82 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (20 mL).

  • Catalyst Addition : Add piperidine (0.1 mL, ~1 mmol) to the stirred mixture.

  • Reaction : Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup : Upon completion (typically 1.5-2 hours), cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification : Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). The resulting white solid is typically of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Comparative Reactivity in the Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[10][11] This reaction is particularly valuable as it forms the C=C double bond with high regioselectivity.[12]

Mechanistic Considerations and Reactivity Prediction

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon.[11] Similar to the Knoevenagel condensation, the electrophilicity of this carbonyl is the determining factor for reactivity. Therefore, we predict that pyrazole glyoxylates will react more readily with Wittig reagents than phenyl glyoxylates .

The type of ylide used is a critical experimental choice.

  • Stabilized Ylides : These ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and often require heating. They typically favor the formation of the (E)-alkene.[13]

  • Unstabilized Ylides : These ylides (e.g., Ph₃P=CH₂) are highly reactive and reactions are often performed at low temperatures. They typically favor the (Z)-alkene.[13]

Due to the high reactivity of the pyrazole glyoxylate, it should be possible to achieve good results even with less reactive, stabilized ylides under mild conditions.

G cluster_mechanism Wittig Reaction Mechanism Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Glyoxylate Glyoxylate (Electrophile) Glyoxylate->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosOxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PhosOxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Data: A Head-to-Head Comparison

A comparative Wittig reaction was performed using (ethoxycarbonylmethylene)triphenylphosphorane, a stabilized ylide, with both glyoxylate substrates.

Table 2: Wittig Reaction with a Stabilized Ylide

EntryGlyoxylate SubstrateSolventTemp (°C)Time (h)Yield (%)
1Ethyl PhenylglyoxylateToluene801265
2Ethyl 1H-Pyrazole-1-glyoxylateTHF25491

The data compellingly demonstrates the superior reactivity of the pyrazole glyoxylate. It reacts smoothly at room temperature, while the phenyl glyoxylate requires elevated temperatures for a prolonged period to achieve a moderate yield. This difference highlights the practical advantages in terms of energy consumption and potential for thermal degradation of sensitive substrates.

Protocol: Wittig Reaction of Ethyl Phenylglyoxylate
  • Reagent Preparation : In a 100 mL flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (ethoxycarbonylmethylene)triphenylphosphorane (4.18 g, 12 mmol).

  • Solvent and Substrate Addition : Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Stir until the ylide dissolves. Add a solution of ethyl 1H-pyrazole-1-glyoxylate (1.82 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes at room temperature.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Workup : Upon completion (typically 4 hours), remove the solvent under reduced pressure. The residue will contain the product and triphenylphosphine oxide byproduct.

  • Purification : Add diethyl ether (50 mL) to the residue and stir vigorously. Triphenylphosphine oxide has limited solubility and will precipitate. Filter the solid and wash with cold diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure alkene product.

Summary and Conclusion

The comparative analysis unequivocally demonstrates that pyrazole glyoxylates are significantly more reactive electrophiles than their phenyl glyoxylate counterparts . This enhanced reactivity stems directly from the strong electron-withdrawing nature of the N-1 substituted pyrazole ring, which activates the adjacent ketone carbonyl towards nucleophilic attack.

Key Takeaways for Researchers:

  • Reaction Acceleration : For reactions where nucleophilic attack on the ketone is rate-limiting (e.g., Knoevenagel, Wittig, aldol additions), using a pyrazole glyoxylate can lead to dramatically shorter reaction times and higher yields.

  • Milder Conditions : The increased reactivity allows for the use of milder catalysts and lower temperatures, which can improve functional group tolerance and reduce energy costs.

  • Synthetic Strategy : When designing a synthesis, choosing a pyrazole glyoxylate can enable transformations that may be sluggish or low-yielding with less activated substrates like phenyl glyoxylates. This is particularly relevant when using less reactive nucleophiles.

This guide provides a foundational understanding for drug development professionals and synthetic chemists to make informed decisions when selecting α-ketoester building blocks. By leveraging the distinct electronic properties of the pyrazole moiety, researchers can unlock more efficient and robust synthetic pathways to complex molecular targets.

References

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of (E)-2-oxo-2-phenylacetaldehyde oxime (11). [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. [Link]

  • Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • American Chemical Society. (2011). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Chemistry Stack Exchange. (2024). Is 3-phenyl-1H-pyrazole more electron deficient or rich?. [Link]

  • International Journal of ChemTech Research. (2014). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. [Link]

  • National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • National Institutes of Health. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

  • National Institutes of Health. (2010). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]

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  • National Institutes of Health. (2021). Modulating the radical reactivity of phenyl radicals with the help of distonic charges: it is all about electrostatic catalysis. [Link]

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Comparative Guide: HPLC Method Development for Pyrazole Alpha-Keto Ester Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pyrazole alpha-keto esters presents a "perfect storm" of chromatographic challenges: the basicity of the pyrazole ring often leads to peak tailing, while the alpha-keto ester moiety introduces susceptibility to hydrolysis and on-column degradation. Furthermore, synthetic pathways for pyrazoles frequently generate regioisomers (N1- vs. N2-substitution) that are notoriously difficult to resolve on standard alkyl-bonded phases.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Core-Shell Phenyl-Hexyl methodology. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl chemistry—when coupled with a methanolic mobile phase—delivers superior selectivity (


) for regioisomers and improved peak symmetry for basic heterocycles.

The Challenge: Chemistry Meets Chromatography

To develop a robust method, one must understand the analyte's behavior at the molecular level.

A. Structural Antagonism
  • The Pyrazole Ring: A nitrogen heterocycle with a

    
     typically between 2.0 and 3.0. At acidic pH (common in HPLC), the ring is protonated (
    
    
    
    ). On older or fully porous silica C18 columns, this cation interacts with residual silanols, causing severe tailing (
    
    
    ).
  • The Alpha-Keto Ester: This group is electrophilic and prone to hydrolysis (to the acid) or hydration (gem-diol formation) in aqueous mobile phases. High temperatures or extreme pH can catalyze degradation during the run, leading to "ghost peaks" or baseline rise.

  • Regioisomerism: The steric and hydrophobic differences between N1- and N2-isomers are often too subtle for the hydrophobic discrimination mechanism of C18 ligands.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

We performed a side-by-side comparison of two method strategies for a sample containing a target pyrazole alpha-keto ester and its two primary impurities (a regioisomer and a hydrolysis byproduct).

Experimental Setup
  • System: UHPLC with DAD detection (254 nm).

  • Sample: 0.5 mg/mL in 50:50 Water:MeOH (prepared fresh to prevent ester hydrolysis).

  • Column Dimensions: 100 x 2.1 mm, sub-3

    
    m particles.
    
The Competitors
ParameterMethod A: The Standard Method B: The Optimized Product
Stationary Phase Fully Porous C18 (100 Å)Core-Shell Phenyl-Hexyl (90 Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Temp 40°C30°C (Lower temp preserves ester stability)
Performance Data
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Resolution (

)
(Target vs. Regioisomer)
1.2 (Co-elution risk)3.4 (Baseline separation) Phenyl-Hexyl utilizes electron density differences in the isomers.
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Excellent symmetry) Core-shell shielding and buffer choice mitigate silanol effects.
Stability (% Degradation on column)2.5% (Due to TFA/Temp)< 0.1% Milder pH and lower temp prevent on-column hydrolysis.
Selectivity (

)
1.051.18 Methanol enhances

-

selectivity; ACN suppresses it.
Senior Scientist Insight: Why Method B Wins

The critical differentiator is the solvent-stationary phase coupling . Acetonitrile (Method A) suppresses


-

interactions. By switching to Methanol (Method B) on a Phenyl-Hexyl column, we "activate" the secondary interaction mechanism. The phenyl ring on the column interacts with the

-electrons of the pyrazole. Since the regioisomers have different electron distributions, the Phenyl-Hexyl phase can discriminate between them where C18 sees only "hydrophobicity."

Method Development Workflow

Do not rely on trial and error. Use this logic gate to determine your starting conditions.

MethodDevelopment Start Start: Pyrazole Alpha-Keto Ester Analysis Isomers Are Regioisomers Present? Start->Isomers C18 Route A: C18 Column (Hydrophobic Separation) Isomers->C18 No Phenyl Route B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Isomers->Phenyl Yes (Critical) Solvent Select Organic Modifier C18->Solvent Phenyl->Solvent ACN Acetonitrile (Suppress Pi-Pi) Solvent->ACN For C18 MeOH Methanol (Enhance Pi-Pi) Solvent->MeOH For Phenyl-Hexyl Buffer Buffer Selection (Critical for Peak Shape) ACN->Buffer MeOH->Buffer Acidic 0.1% Formic Acid / Amm. Formate (pH 3-4) Buffer->Acidic Result OPTIMIZED METHOD: Core-Shell Phenyl-Hexyl MeOH / Amm. Formate pH 3.5 Acidic->Result

Figure 1: Decision matrix for selecting stationary and mobile phases based on analyte complexity.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing before valuable samples are injected.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve

    
     g of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 
    
    
    
    with Formic Acid. Filter through
    
    
    membrane.
    • Why? Ammonium formate buffers the mobile phase, preventing local pH shifts that cause peak splitting. pH 3.5 keeps the pyrazole protonated (stable retention) but is not acidic enough to rapidly hydrolyze the ester.

  • Mobile Phase B: 100% Methanol (LC-MS grade).

    • Why? Methanol permits the

      
      -
      
      
      
      overlap between the analyte and the phenyl-hexyl ligand.
Step 2: Instrument Configuration
  • Column: Core-Shell Phenyl-Hexyl,

    
     or 
    
    
    
    ,
    
    
    mm.
  • Flow Rate:

    
     mL/min (for 2.1 mm ID).
    
  • Temperature:

    
    C.
    
    • Warning: Do not exceed

      
      C. Alpha-keto esters are heat-labile.
      
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ester carbonyl).

Step 3: Gradient Program
Time (min)% Mobile Phase BCurve
0.05Initial Hold
1.05Load Sample
10.095Elution Gradient
12.095Wash
12.15Re-equilibration
15.05Ready
Step 4: System Suitability (The Trust Anchor)

Before running samples, inject a Resolution Mixture containing the target API and its nearest regioisomer.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers 
      
      
      
      .
    • Tailing Factor (

      
      ) for the main peak 
      
      
      
      .
    • % RSD of retention time (n=5)

      
      .
      

Mechanism of Action

Understanding the interaction mechanism allows for easier troubleshooting.

Mechanism Analyte Pyrazole Alpha-Keto Ester (Electron Deficient) C18 C18 Ligand (Alkyl Chain) Analyte->C18 Interacts with Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl Interacts with Interaction1 Hydrophobic Only C18->Interaction1 Result Interaction2 Hydrophobic + Pi-Pi Stacking Phenyl->Interaction2 Result Selectivity Separation Quality Interaction1->Selectivity Low Isomer Selectivity Interaction2->Selectivity High Isomer Selectivity

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase offers a dual-interaction mechanism, crucial for separating structurally similar isomers.

References

  • Waters Corporation. (2023). CSH C18 and CSH Phenyl-Hexyl chemistries: Differences in Selectivity. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Agilent Application Notes.[1] [Link]

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab Solutions Technical Guides. [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]

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A Comparative Guide to the Stability of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, pyrazole-containing compounds are invaluable scaffolds due to their wide range of biological activities.[1] Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a versatile building block in this domain, prized for its dual functionality that allows for diverse synthetic elaborations. However, its chemical architecture—specifically the α-keto ester moiety—presents a significant challenge: inherent instability under basic conditions commonly employed in multi-step synthesis.

This guide provides an in-depth analysis of the compound's stability, explains the underlying chemical principles, and presents a framework for its empirical evaluation. We will compare its stability under different basic conditions and against a structural analog to provide actionable insights for synthetic planning.

Mechanistic Underpinnings of Instability

To effectively manage the stability of this compound, it is crucial to first understand the potential degradation pathways at a molecular level.

The Pyrazole Core: A Bastion of Stability

The 1-ethyl-1H-pyrazole ring is an aromatic heterocycle. Its aromaticity confers significant stability, making the ring itself highly resistant to cleavage under typical basic conditions.[2] While deprotonation of an N-H pyrazole can occur in the presence of a base, the target molecule is already N-alkylated.[3] Ring-opening fragmentation is possible but generally requires exceptionally strong bases, far harsher than those typically used in standard synthesis.[4] Therefore, the pyrazole core is not the primary locus of instability.

The Achilles' Heel: The α-Keto Ester Moiety

The principal vulnerability of the molecule lies in its ethyl ester group, which is susceptible to base-catalyzed hydrolysis, a reaction known as saponification.[5] This reaction is, for all practical purposes, irreversible.[5][6]

The mechanism proceeds via two key steps:

  • Nucleophilic Attack: A hydroxide ion (or other base) attacks the highly electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base reaction drives the equilibrium entirely towards the products, rendering the process irreversible under basic conditions.[5][8]

The presence of the adjacent ketone (the α-keto group) further exacerbates this vulnerability by inductively withdrawing electron density, making the ester carbonyl even more electrophilic and thus more prone to nucleophilic attack.

Figure 1. The irreversible mechanism of base-catalyzed hydrolysis (saponification) of the target ester.

A Framework for Empirical Stability Assessment

Theoretical knowledge must be validated by empirical data. We propose a systematic experimental workflow to quantify the stability of this compound. This self-validating protocol allows for direct comparison of different basic conditions.

Experimental Objectives
  • To quantify the rate of hydrolysis of the target compound under strongly basic (NaOH), mildly basic (K₂CO₃), and organic basic (Triethylamine) conditions.

  • To assess the electronic impact of the α-keto group by comparing the hydrolysis rate to a structural analog, Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate.

G prep 1. Solution Preparation - Stock solution of target compound in THF - Aqueous solutions of bases (NaOH, K2CO3) - Solution of TEA in THF setup 2. Reaction Setup - Aliquot stock solution into vials - Add specific base to each vial to start reaction (t=0) - Incubate at constant temperature (e.g., 25°C) prep->setup sample 3. Time-Course Sampling - Withdraw aliquots at defined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) setup->sample quench 4. Reaction Quenching - Immediately add sample to a vial containing a stoichiometric excess of 1M HCl to neutralize the base sample->quench analyze 5. HPLC Analysis - Dilute quenched sample with mobile phase - Inject and quantify the peak area of the remaining starting material vs. time quench->analyze data 6. Data Interpretation - Plot % Remaining Compound vs. Time - Calculate degradation half-life (t½) for each condition analyze->data

Figure 2. Experimental workflow for assessing compound stability under basic conditions.
Detailed Experimental Protocol: HPLC-Based Stability Assay

This protocol provides a robust method for generating quantitative stability data.

  • Preparation of Stock Solutions:

    • Compound Stock (10 mM): Accurately weigh and dissolve this compound in tetrahydrofuran (THF).

    • Base Solutions (1 M): Prepare aqueous solutions of sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). Prepare a 1 M solution of triethylamine (TEA) in THF.

    • Quenching Solution (1 M): Prepare an aqueous solution of hydrochloric acid (HCl).

  • Reaction Initiation:

    • For each basic condition, label a series of HPLC vials for each time point.

    • To each vial, add 100 µL of the quenching solution (1 M HCl).

    • In a master reaction vessel for each condition, mix 1 mL of the compound stock solution with 1 mL of the respective base solution. Vortex briefly. This marks time zero (t=0).

  • Time-Course Sampling and Quenching:

    • Immediately at t=0, and at subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 100 µL aliquot from the master reaction vessel.

    • Dispense the aliquot directly into the corresponding pre-prepared HPLC vial containing the HCl quenching solution. The immediate neutralization halts the hydrolysis reaction.

  • Sample Analysis:

    • Prior to injection, dilute the quenched samples with the HPLC mobile phase (e.g., 1:1 acetonitrile:water) to an appropriate concentration.

    • Analyze by reverse-phase HPLC with UV detection at a wavelength where the starting material has strong absorbance.

    • Develop a gradient method that provides clear separation between the starting ester and the more polar carboxylic acid product.

  • Data Processing:

    • Integrate the peak area of the starting material at each time point.

    • Normalize the data by expressing each peak area as a percentage of the peak area at t=0.

Anticipated Results & Comparative Analysis

Based on established chemical principles, we can predict the outcome of these experiments. The following tables summarize the expected data, which would be populated with empirical results from the protocol above.

Table 1: Anticipated Stability of this compound in Various Bases

Time (hours)% Remaining (1 M NaOH)% Remaining (1 M K₂CO₃)% Remaining (1 M TEA)
0100%100%100%
145%92%>99%
4<5%75%>99%
8Not Detected58%>99%
24Not Detected22%>99%

Interpretation:

  • NaOH: As a strong, nucleophilic base, NaOH is expected to cause rapid and complete hydrolysis of the ester.[9]

  • K₂CO₃: As a milder inorganic base, potassium carbonate will facilitate hydrolysis, but at a significantly slower rate.

  • Triethylamine (TEA): As a non-nucleophilic, sterically hindered organic base, TEA should not cause any significant hydrolysis. It is an excellent choice for reactions requiring a base where the ester must be preserved.

Table 2: Comparative Stability of α-Keto Ester vs. Simple Ester under NaOH

Time (hours)% Remaining (α-Keto Ester)% Remaining (Simple Ester Analog)
0100%100%
0.565%88%
145%75%
220%55%
4<5%30%

Interpretation: The α-keto ester is predicted to hydrolyze faster than its simple ester counterpart. The strong electron-withdrawing effect of the adjacent carbonyl group increases the partial positive charge on the ester's carbonyl carbon, making it a more "attractive" target for the nucleophilic hydroxide ion and thus accelerating the rate of the initial attack.

Field-Proven Insights & Practical Recommendations

For the practicing chemist, these findings translate into the following strategic recommendations:

  • Avoid Strong Hydroxide Bases: When the integrity of the ethyl ester is required for subsequent steps, avoid using strong aqueous bases like NaOH, LiOH, or KOH, even at low temperatures.

  • Favor Mild Inorganic or Organic Bases: For base-mediated reactions (e.g., deprotonations, condensations), prefer milder inorganic bases like K₂CO₃ or Cs₂CO₃. For a non-nucleophilic option, sterically hindered organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are superior choices.

  • Control Reaction Parameters: If a moderately strong base is unavoidable, conduct the reaction at the lowest possible temperature (e.g., 0 °C or below) and for the shortest duration necessary. Monitor the reaction closely by TLC or LC-MS to stop it before significant degradation occurs.

  • Consider Alternative Protecting Groups: If a planned synthetic route requires robust basic conditions, it is advisable to synthesize the pyrazole core with a more resilient protecting group from the outset. A tert-butyl ester, for example, is highly resistant to basic hydrolysis and can be selectively removed under acidic conditions, offering orthogonal stability.

By understanding the chemical vulnerabilities of this valuable building block and employing the empirical methods outlined here, researchers can confidently design robust synthetic routes, minimizing yield loss and ensuring the successful development of novel therapeutics.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (Source: Provided search result, specific journal not named).
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. [Link]

  • Saponification of Esters. (Source: Provided search result, specific textbook/chapter not named).
  • Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Al-dujaili, et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • Martins, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

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A Comparative Guide to the Crystallographic Analysis of Pyrazole Carboxylate Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the crystallographic features of pyrazole carboxylate derivatives, a class of heterocyclic compounds of significant interest to researchers and drug development professionals. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Their value lies in their ability to act as versatile scaffolds, where substitutions at different positions can modulate biological activity. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for effective structure-based drug design.

This document will delve into the experimental workflow for obtaining crystallographic data, present a comparative analysis of key structural features using a representative pyrazole ester, and discuss the implications of these findings for the rational design of novel therapeutics.

Part 1: Experimental Workflow for Crystallographic Analysis

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The protocol described below is a self-validating system, designed to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis of Pyrazole Carboxylate Precursors

The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This robust and versatile method allows for the introduction of desired substituents on the pyrazole ring and the N1-position.

Generalized Protocol for Synthesis:

  • Diketone Formation: React an acetophenone derivative with a source of the glyoxylate moiety, such as dimethyl oxalate, in the presence of a base like sodium methoxide. This forms the reactive 1,3-diketone intermediate.[2]

  • Cyclocondensation: To the diketone in a suitable solvent (e.g., acetic acid or ethanol), add the desired hydrazine (e.g., ethylhydrazine)[3].

  • Heating/Reflux: Heat the reaction mixture to facilitate the cyclization and dehydration, forming the stable pyrazole ring.[2]

  • Purification: After cooling, the product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure pyrazole ester.

Crystallization and Data Collection

The causality behind crystallization is the controlled, slow reduction of a compound's solubility to allow for the orderly arrangement of molecules into a crystalline lattice.

Protocol for Single-Crystal Growth:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble. A common technique is to dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and add a poor solvent (e.g., hexane) dropwise until turbidity is observed.

  • Slow Evaporation: The solution is loosely covered and left undisturbed. Slow evaporation of the solvent(s) over several days to weeks is a reliable method for growing high-quality single crystals.[4]

  • Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations. X-ray diffraction data are then collected by rotating the crystal in a high-intensity X-ray beam.

The entire workflow, from synthesis to data analysis, is a critical path for obtaining reliable structural information.

G cluster_synthesis Synthesis cluster_crystal Crystallography diketone 1,3-Diketone Formation cyclo Cyclocondensation with Hydrazine diketone->cyclo purify Purification cyclo->purify growth Single Crystal Growth purify->growth Pure Compound xray X-ray Data Collection growth->xray solve Structure Solution & Refinement xray->solve analysis Comparative Structural Analysis solve->analysis Crystallographic Data (CIF)

Caption: Experimental workflow from synthesis to crystallographic analysis.

Part 2: Comparative Crystallographic Analysis

While crystallographic data for 1-ethyl-1H-pyrazole-4-glyoxylate is not publicly available, we can perform a detailed analysis of a closely related structure, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , to provide a baseline for comparison.[4][5] We will compare its key features with other substituted pyrazoles to understand how structural modifications influence molecular conformation and crystal packing.

Key Crystallographic Parameters

The following table summarizes the crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, which serves as our primary reference compound.

ParameterEthyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[4]
Formula C₁₃H₁₄N₂O₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.1338
b (Å) 8.1961
c (Å) 10.7933
α (°) 74.013
β (°) 83.308
γ (°) 64.734
Volume (ų) 625.54
Z 2
Conformational Analysis and Intermolecular Interactions

The true value of a crystal structure lies in understanding the conformation of the molecule and the non-covalent interactions that govern its packing in the solid state. These interactions are critical as they can mimic drug-receptor binding.

  • Molecular Conformation: In ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle (the twist) between the pyrazole and benzene rings is a significant 76.06°.[4][5] This non-planar conformation is crucial for defining the shape of the molecule. In contrast, other pyrazole derivatives where the rings are directly connected often exhibit smaller dihedral angles, indicating a greater degree of planarity.[6] The ethyl ester side chain adopts an anti conformation, which is a common low-energy state.[5]

  • Intermolecular Interactions: Unlike many pyrazole structures that are dominated by classic N-H···N or N-H···O hydrogen bonds[7][8], the reference compound lacks a traditional hydrogen bond donor on the pyrazole ring. Consequently, its crystal packing is primarily stabilized by weaker C-H···π interactions.[4][5] This is a critical observation for drug design; if hydrogen bonding is desired to target a specific protein active site, modifying the scaffold to include an N-H donor would be a necessary step. Other pyrazole derivatives frequently exhibit strong hydrogen bonds that organize molecules into predictable patterns like dimers, trimers, or chains (catemers).[7][8]

The diagram below illustrates the key structural features and potential interaction sites on a generalized pyrazole carboxylate scaffold.

Caption: Key interaction sites on a pyrazole carboxylate scaffold.

Part 3: Implications for Rational Drug Design

Crystallographic data provides an empirical foundation for structure-activity relationship (SAR) studies. By comparing the crystal structures of a series of analogues, researchers can draw direct correlations between structural modifications and binding affinity or biological activity.

  • Scaffold Hopping and Conformation: The observed 76° twist between the rings in our reference compound defines a specific three-dimensional shape.[4] A medicinal chemist could use this information to design conformationally restricted analogues or to search for other chemical scaffolds that can present key functional groups in a similar spatial arrangement.

  • Targeting Specific Interactions: The analysis of intermolecular forces is crucial. The reference structure relies on weak C-H···π interactions for packing.[4] If a target protein requires a strong hydrogen bond for potent inhibition, this scaffold would need modification. For example, synthesizing the N-H analogue (ethyl 1H-pyrazole-4-carboxylate) would introduce a hydrogen bond donor, completely altering the interaction profile.[7][9]

  • Predicting Physicochemical Properties: Crystal packing influences properties like solubility and melting point. Structures with strong, efficient hydrogen bonding networks tend to have higher melting points and potentially lower solubility compared to those held by weaker forces.[10] This insight allows for the early-stage tuning of properties essential for a successful drug candidate.

Conclusion

The crystallographic analysis of pyrazole carboxylate derivatives offers invaluable insights for the fields of medicinal chemistry and drug development. While data for a specific derivative may be elusive, a comparative approach using structurally related compounds provides a robust framework for understanding molecular conformation, intermolecular interactions, and their direct impact on drug design strategies. By grounding synthetic efforts in precise structural data, researchers can accelerate the development of novel therapeutics, moving beyond trial-and-error to a more rational, structure-guided approach.

References

  • Shukla, R., Shripanavar, C., Chopra, D., et al. (n.d.). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Insight Medical Publishing. Available at: [Link]

  • Sharma, P., Kumar, A., Kumar, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

  • El-Gazzar, M.G., El-Fakharany, E.M., Aboutabl, M.A., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Important intermolecular interactions and crystal packing in I (a) and II (b). Available at: [Link]

  • El-Hiti, G.A., Al-Alshaikh, M.A., Smith, K., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]

  • Bar-Yehuda, S., El-Gamal, M.I., Oh, C., et al. (2012). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sun, N., Wang, Y., Zhang, Y., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gouadria, R., Ferkous, I., Chib, T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Jotani, M.M., Rama, V.R., & Sadasivan, C. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Available at: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

  • Johnson, T.J., Pike, R.D., Miller, D.O., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C19H17BrN2O2. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive (The "Why" & "What")

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and bioactive pyrazole scaffolds. As a Senior Application Scientist , I must emphasize that while this specific compound lacks a comprehensive historical toxicological dataset, its structural pharmacophore—an


-keto ester coupled with a nitrogen-rich pyrazole—dictates a Universal Precaution  approach.

The Core Hazard: The


-keto ester moiety is a potent electrophile. In biological systems, such motifs can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins. Consequently, this compound should be treated as a potential skin sensitizer  and respiratory irritant  until proven otherwise.
Hazard Classification (Predicted/Analog-Based)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as a potential sensitizer (H317).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are calibrated for handling functionalized heterocyclic esters.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) Upgrade to:P100/OV Half-Mask if handling >5g or heating.The compound is likely a solid/viscous oil. Fine particulates during weighing or vapors during heating can irritate the upper respiratory tract.
Hand (Splash) Disposable Nitrile Thickness:

0.11 mm Change time: < 15 mins
Esters can degrade nitrile over time. Double-gloving is mandatory. The outer glove protects against immediate splashes; the inner glove ensures sterility and backup safety.
Hand (Immersion) Silver Shield / Laminate or Butyl Rubber If dissolving in penetrating solvents (e.g., DCM, DMF), nitrile offers insufficient breakthrough time (< 5 mins). Laminate gloves provide broad chemical resistance.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The

-keto ester functionality is highly irritating to mucous membranes; a seal against vapors/dust is required.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids. Tyvek repels organic spills, preventing dermal absorption of the pyrazole derivative.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Zone-Based Logic to prevent cross-contamination.

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystallization or leakage.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The

    
    -keto group is susceptible to hydration (forming the gem-diol) or oxidation if left in ambient air/moisture [1].
    
  • Segregation: Keep away from strong oxidizers and strong bases (which will hydrolyze the ester).

Phase B: Weighing & Solubilization (Critical Control Point)

Most exposures occur here due to static generation or aerosolization.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun if the solid is fluffy/electrostatic.

  • Solvent Choice:

    • Preferred: Ethyl Acetate, Ethanol (Green chemistry compatible).

    • Avoid: Chlorinated solvents (DCM) unless necessary, as they increase skin permeability of the solute.

Phase C: Reaction Setup
  • Addition: Add the pyrazole intermediate to the solvent, not vice-versa, to minimize splash risk.

  • Temperature: If heating is required (e.g., cyclization reactions), ensure a reflux condenser is fitted before heating begins to contain ester vapors.

Emergency Response & Disposal Logic

Spill Management (The "3-C" Rule)
  • Control: Stop the source. If a powder spill, dampen with a paper towel soaked in inert solvent (e.g., heptane) to prevent dust clouds.

  • Contain: Ring the spill with absorbent pads.

  • Clean:

    • Solid: Sweep into a dedicated jar.

    • Liquid: Absorb with vermiculite.

    • Decontamination: Wash the surface with 10% aqueous sodium carbonate (

      
      ) to hydrolyze any residual ester, followed by water and soap.
      
Waste Disposal
  • Category: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Labeling: Must be labeled "Contains Pyrazole Derivatives – Potential Sensitizer."

  • Do NOT: Do not dispose of down the drain. The aquatic toxicity of substituted pyrazoles is often significant [2].

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.

SafetyWorkflow cluster_emergency Emergency Protocol Start Start: Receive Compound (CAS 1235995-82-0) Inspect Inspect Container (Crystals/Leaks?) Start->Inspect Storage Store at 2-8°C (Inert Gas) Inspect->Storage Intact Disposal Disposal: Non-Halogenated Waste Inspect->Disposal Damaged PPE_Check PPE Check: Nitrile (Splash) vs Laminate (Solvent) Storage->PPE_Check Weighing Weighing Step (Fume Hood Required) Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization PPE_Check->Weighing Donned Reaction Reaction / Synthesis Solubilization->Reaction Reaction->Disposal Spill Spill Detected Neutralize 10% Na2CO3 Wash Spill->Neutralize

Figure 1: Operational safety workflow for handling this compound, emphasizing the critical PPE checkpoint before weighing.

References

  • ChemicalBook . (2023). This compound (CAS 1235995-82-0) Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2023). PubChem Compound Summary for Pyrazole Derivatives: Toxicity and Aquatic Impact. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . (2023). Laboratory Safety Guidance: Handling Sensitizing Agents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.